Fmoc-PEG3-alcohol
Descripción
The exact mass of the compound [2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c23-10-12-26-14-13-25-11-9-22-21(24)27-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,23H,9-15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGKDNHZKUFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588853 | |
| Record name | (9H-Fluoren-9-yl)methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560088-66-6 | |
| Record name | (9H-Fluoren-9-yl)methyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-PEG3-alcohol: A Technical Guide for Drug Development Professionals
Introduction
Fmoc-PEG3-alcohol, systematically named (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional chemical compound widely employed in the field of drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tri-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The Fmoc group provides a readily cleavable protecting group for the amine, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal alcohol allows for versatile conjugation to a ligand for a protein of interest.[3][4]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in PROTAC synthesis, and a discussion of its role in targeted protein degradation.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design, including reaction stoichiometry and solvent selection.
| Property | Value | Reference |
| CAS Number | 560088-66-6 | [1] |
| Molecular Formula | C21H25NO5 | [1] |
| Molecular Weight | 371.43 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [3][5] |
| Storage | Short term (days to weeks) at 0-4 °C, long term (months to years) at -20°C. In solvent, -80°C for 6 months. | [1][2] |
Table 1: Physicochemical Properties of this compound
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a versatile linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The synthesis of a PROTAC using this compound typically involves a multi-step process, which is initiated by the activation of the terminal hydroxyl group for conjugation to a ligand for the protein of interest (POI).
The general workflow for the synthesis of a PROTAC utilizing this compound is depicted in the following diagram:
Figure 1: General workflow for PROTAC synthesis.
Once synthesized, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 2: PROTAC Mechanism of Action.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of PROTACs and similar linker-based molecules.[6] Researchers should optimize these protocols based on the specific properties of their POI and E3 ligase ligands.
Activation of the Terminal Hydroxyl Group of this compound (Tosylation)
This protocol describes the conversion of the terminal alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Fmoc-PEG3-OTs.[6]
Conjugation of Activated Fmoc-PEG3-linker to a POI Ligand with a Nucleophilic Group
This protocol describes the coupling of the activated linker to a POI ligand containing a nucleophilic group (e.g., an amine or a hydroxyl group).
Materials:
-
Fmoc-PEG3-OTs (from section 4.1)
-
POI Ligand with a nucleophilic group
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol/Dichloromethane solvent system
Procedure:
-
To a solution of the POI ligand (1 equivalent) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Fmoc-PEG3-OTs (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the Fmoc-PEG3-POI ligand conjugate.[6]
Fmoc Deprotection
Materials:
-
Fmoc-PEG3-POI ligand conjugate
-
20% Piperidine in DMF
Procedure:
-
Dissolve the Fmoc-PEG3-POI ligand conjugate in 20% piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude amine-PEG3-POI ligand conjugate, which can often be used in the next step without further purification.
Final PROTAC Assembly: Amide Coupling
Materials:
-
Amine-PEG3-POI ligand conjugate
-
E3 Ligase Ligand with a carboxylic acid group
-
Anhydrous DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the E3 ligase ligand with a carboxylic acid group (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-PEG3-POI ligand conjugate (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its well-defined structure, including a cleavable protecting group, a hydrophilic spacer, and a reactive terminal handle, provides researchers with a reliable tool for the construction of novel protein degraders. The experimental protocols outlined in this guide, while requiring optimization for specific applications, offer a solid foundation for the rational design and synthesis of PROTACs aimed at a wide range of therapeutic targets. The continued use of such linkers will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.
References
An In-depth Technical Guide to Fmoc-PEG3-alcohol (CAS: 560088-66-6) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fmoc-PEG3-alcohol (CAS Number: 560088-66-6), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides in-depth experimental protocols for its application in PROTAC synthesis, and illustrates the underlying biological pathways and experimental workflows. The information presented herein is intended to empower researchers in the rational design and synthesis of novel protein degraders.
Introduction to this compound as a PROTAC Linker
This compound is a heterobifunctional linker molecule widely employed in the synthesis of PROTACs.[1][2] A PROTAC molecule is typically composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.
The this compound linker possesses three key features:
-
An Fmoc-protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, allowing for its selective deprotection during the synthesis of the PROTAC molecule.
-
A triethylene glycol (PEG3) spacer: This hydrophilic polyethylene glycol chain enhances the aqueous solubility of the resulting PROTAC, a crucial property for bioavailability.[4][5] The flexibility of the PEG linker also allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.
-
A terminal alcohol: The hydroxyl group serves as a versatile chemical handle for conjugation to a ligand for the protein of interest. It can be activated or modified to react with various functional groups on the target protein ligand.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 560088-66-6 | [6] |
| Chemical Formula | C₂₁H₂₅NO₅ | [6] |
| Molecular Weight | 371.43 g/mol | [6] |
| Exact Mass | 371.1700 | [6] |
| Appearance | White to off-white solid | [1][7] |
| Purity | Typically >95% | |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark environment. | [6] |
| Solubility | Soluble in DMSO and other organic solvents. | |
| Elemental Analysis | C: 67.91%; H: 6.78%; N: 3.77%; O: 21.54% | [6] |
Core Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound, as a linker, is a central component in the mechanism of action of PROTACs. The ultimate goal of a PROTAC is to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols and Methodologies
The following sections provide detailed experimental protocols for the synthesis of a PROTAC using this compound. These protocols are intended as a guide and may require optimization based on the specific properties of the target protein ligand.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound generally follows a multi-step process that begins with the activation of the terminal alcohol, followed by conjugation to the protein of interest (POI) ligand.
Caption: General workflow for PROTAC synthesis.
Activation of the Terminal Alcohol
The terminal hydroxyl group of this compound must first be activated to facilitate its conjugation to the POI ligand. Below are two common activation strategies.
Protocol 1: Oxidation to an Aldehyde
This method is suitable for POI ligands containing a primary or secondary amine. The alcohol is oxidized to an aldehyde, which then reacts with the amine on the POI ligand to form an imine that is subsequently reduced to a stable amine linkage.
-
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-PEG3-aldehyde. This is often used in the next step without further purification.
-
Protocol 2: Conversion to a Mesylate
This protocol is suitable for POI ligands containing a nucleophilic group such as an amine or thiol. The alcohol is converted to a good leaving group (mesylate), which can then be displaced by the nucleophile on the POI ligand.
-
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add TEA or DIPEA (1.5 equivalents) to the solution.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-PEG3-mesylate.
-
Conjugation to the POI Ligand
The activated Fmoc-PEG3-linker is then conjugated to the POI ligand.
Protocol 3: Reductive Amination with an Amine-Containing POI Ligand
This protocol follows the oxidation of the alcohol to an aldehyde (Protocol 1).
-
Materials and Reagents:
-
Crude Fmoc-PEG3-aldehyde
-
Amine-containing POI ligand
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Sodium triacetoxyborohydride
-
Saturated aqueous sodium bicarbonate
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the crude Fmoc-PEG3-aldehyde (1 equivalent) and the amine-containing POI ligand (1.2 equivalents) in anhydrous DCM or DCE under an inert atmosphere.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 4: Nucleophilic Substitution with an Amine-Containing POI Ligand
This protocol follows the conversion of the alcohol to a mesylate (Protocol 2).
-
Materials and Reagents:
-
Crude Fmoc-PEG3-mesylate
-
Amine-containing POI ligand
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing POI ligand (1 equivalent) and the crude Fmoc-PEG3-mesylate (1.2 equivalents) in anhydrous DMF or ACN under an inert atmosphere.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) to drive the reaction to completion.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Characterization and Quality Control
The final synthesized PROTAC should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive terminal alcohol, provides a robust platform for the synthesis of a wide range of protein degraders. The experimental protocols and workflows detailed in this guide offer a starting point for researchers to harness the potential of this key building block in their drug discovery efforts. The rational design and synthesis of PROTACs using linkers such as this compound will continue to be a driving force in the development of new therapeutics for a host of challenging diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 560088-66-6|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-NH-PEG3-CH2COOH | CAS:139338-72-0 | Biopharma PEG [biochempeg.com]
- 5. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fmoc-PEG3-alcohol: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-PEG3-alcohol, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, synthesis, and application in the rapidly evolving field of targeted protein degradation. This document offers detailed experimental protocols, quantitative data, and visual diagrams to support researchers in their drug discovery endeavors.
Core Concepts: Introduction to this compound
This compound, with a molecular weight of 371.43 g/mol and the chemical formula C₂₁H₂₅NO₅, is a bifunctional molecule widely utilized in medicinal chemistry and chemical biology.[1][2] It consists of three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine. This group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, making it highly compatible with solid-phase peptide synthesis (SPPS).
-
PEG3 (Triethylene glycol) linker: A short, hydrophilic polyethylene glycol chain. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Its flexibility is crucial for allowing the two ends of the PROTAC to optimally bind to their respective target proteins.
-
Alcohol (Hydroxyl group): A reactive functional group that allows for further chemical modification and conjugation to other molecules, typically a ligand for a target protein of interest.
Its primary application is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 371.43 g/mol | [1][2] |
| Exact Mass | 371.1733 g/mol | [1][2] |
| Chemical Formula | C₂₁H₂₅NO₅ | [1][2] |
| CAS Number | 560088-66-6 | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO, and chlorinated solvents | |
| Storage | Store at -20°C for long-term stability |
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to create custom-designed linkers. The following represents a plausible and common synthetic route.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.
Reaction Scheme:
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution and stir.
-
Fmoc-Cl Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.
Role in PROTAC Synthesis and Mechanism of Action
This compound serves as a versatile building block for the modular synthesis of PROTACs. The hydroxyl group can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to a carboxylic acid on a target protein ligand. The Fmoc-protected amine can then be deprotected to allow for coupling to an E3 ligase ligand.
The general mechanism of action for a PROTAC synthesized using an Fmoc-PEG3-linker is illustrated below.
Caption: Mechanism of action of a PROTAC.
Application in Targeted Protein Degradation: Quantitative Data
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides illustrative data for PROTACs utilizing PEG linkers, demonstrating the potency that can be achieved.
| PROTAC Target | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | Pomalidomide | PEG | ~1.8 | >90 | HeLa |
| BTK | Pomalidomide | PEG | ~5.0 | >90 | MOLM-14 |
| ERRα | Von Hippel-Lindau | PEG | ~3.1 | >90 | 22Rv1 |
Note: The specific values can vary depending on the target protein, the ligands used, the cell line, and the length of the PEG linker.
Experimental Workflow for PROTAC Evaluation
A typical workflow for the evaluation of a newly synthesized PROTAC is outlined below.
Caption: A typical experimental workflow for PROTAC evaluation.
Role in Signaling Pathways
It is important to clarify that this compound is a synthetic chemical tool and is not known to have a direct role in modulating biological signaling pathways itself. The term "alcohol" in its name refers to the terminal hydroxyl functional group, not to ethanol. Its utility lies in its incorporation into larger molecules (PROTACs) that are designed to modulate signaling pathways by inducing the degradation of key protein components within those pathways.
Conclusion
This compound is a cornerstone molecule in the design and synthesis of PROTACs for targeted protein degradation. Its well-defined chemical properties, including the base-labile Fmoc protecting group and the hydrophilic PEG linker, provide medicinal chemists with a versatile platform for constructing potent and effective protein degraders. The methodologies and data presented in this guide offer a solid foundation for researchers to leverage this key reagent in the development of novel therapeutics for a wide range of diseases.
References
Solubility Profile of Fmoc-PEG3-alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-PEG3-alcohol in common organic solvents. Understanding the solubility of this reagent is critical for its effective use in various applications, including peptide synthesis, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document offers a qualitative solubility summary, a detailed experimental protocol for quantitative solubility determination, and a workflow for its application in bioconjugation.
Core Concepts in Solubility
The solubility of this compound is governed by the interplay of its constituent chemical moieties: the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group and the hydrophilic polyethylene glycol (PEG) linker. The short, three-unit PEG chain (PEG3) and the terminal hydroxyl group contribute to its polarity and hydrogen bonding capacity. Consequently, its solubility is highest in polar aprotic solvents that can effectively solvate both the hydrophobic and hydrophilic regions of the molecule.
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the known solubility of similar compounds, such as other Fmoc-protected amino alcohols and PEG derivatives. The following table summarizes the expected solubility of this compound in a range of common organic solvents. A related compound, Fmoc-PEG8-alcohol, is noted to be soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1] Generally, PEG derivatives are very soluble in water, aqueous buffers, and many organic solvents like chloroform, methylene chloride, DMF, and DMSO, but are less soluble in alcohols and toluene, and insoluble in ether.[2]
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Excellent solvent for both the Fmoc group and the PEG chain. Commonly used in peptide synthesis where Fmoc-protected amino acids are employed.[3][4] |
| Dimethyl Sulfoxide (DMSO) | High | Strong solubilizing power for a wide range of organic molecules, including those with both polar and nonpolar character.[1] | |
| Acetonitrile (ACN) | Medium | Less polar than DMF and DMSO, may have slightly lower capacity to solubilize the compound. | |
| Tetrahydrofuran (THF) | Medium | A good solvent for many organic compounds, but its lower polarity compared to DMF may limit the solubility of the PEG chain. | |
| Polar Protic | Methanol (MeOH) | Medium to Low | Can hydrogen bond with the PEG chain and terminal alcohol, but the hydrophobic Fmoc group may limit overall solubility. |
| Ethanol (EtOH) | Medium to Low | Similar to methanol, but its slightly lower polarity may further reduce solubility. | |
| Water | Low | The hydrophobic Fmoc group is expected to significantly limit solubility in purely aqueous solutions. | |
| Chlorinated | Dichloromethane (DCM) | High | Effective at dissolving the hydrophobic Fmoc group, and the polarity is sufficient to solubilize the short PEG chain.[1] |
| Chloroform | High | Similar properties to DCM, expected to be a good solvent.[2] | |
| Nonpolar | Toluene | Low | The polarity of the PEG chain and the terminal hydroxyl group will likely result in poor solubility in nonpolar aromatic solvents.[2] |
| Hexanes | Insoluble | The significant polarity of the PEG chain and hydroxyl group makes it incompatible with nonpolar aliphatic solvents. | |
| Diethyl Ether | Insoluble | The high polarity of the PEG chain leads to poor solubility in ethers.[2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol is necessary. The following is a detailed methodology based on the "excess solid" or "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade or higher)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Nuclear Magnetic Resonance (NMR) spectrometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that ensures undissolved solid remains at equilibrium is crucial.
-
Record the exact weight of the added solid.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Using HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Using NMR:
-
Prepare a standard solution of this compound of known concentration containing an internal standard.
-
Acquire an NMR spectrum of the standard solution.
-
Add the same internal standard to the filtered supernatant.
-
Acquire an NMR spectrum of the sample.
-
Determine the concentration of this compound in the sample by comparing the integration of a characteristic peak of the analyte to that of the internal standard.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (M).
-
Report the temperature at which the solubility was determined.
-
Visualization of a Representative Workflow
This compound is frequently utilized as a linker in the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for the incorporation of this compound onto a solid support, a common initial step in solid-phase synthesis.
Caption: Workflow for Solid-Phase Synthesis using this compound.
This guide provides a foundational understanding of the solubility of this compound. For any specific application, it is highly recommended to perform quantitative solubility tests using the protocol outlined above to ensure optimal reaction conditions and outcomes.
References
An In-depth Technical Guide to Fmoc-PEG3-alcohol: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-PEG3-alcohol, a versatile PEG-based linker. It includes detailed information on its characteristics, experimental protocols for its use, and its applications in research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a valuable chemical tool utilized in bioconjugation and drug discovery. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable amine protection that can be readily removed under basic conditions, while the tri-ethylene glycol (PEG3) spacer enhances solubility and provides appropriate distancing in bifunctional molecules. The terminal alcohol group allows for further chemical modifications.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 560088-66-6 | [1][2] |
| Chemical Formula | C21H25NO5 | [1] |
| Molecular Weight | 371.43 g/mol | [1][2] |
| Exact Mass | 371.1700 | [1] |
| IUPAC Name | (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | [1] |
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Purity | >98% (lot-specific) | [1] |
| Solubility | Soluble in DMSO, DCM, and DMF | [3] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. Store in a dry, dark place. | [1][2] |
| Shelf Life | >2 years if stored properly | [1] |
Applications in Research and Development
This compound is primarily utilized as a linker in the synthesis of complex molecules, most notably in the field of targeted protein degradation.
PROTAC Synthesis: This molecule serves as a PEG-based linker for the synthesis of PROTACs.[2][4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker in this compound provides the necessary spacing and flexibility for the two ligands of the PROTAC to bind effectively to their respective proteins.
Peptide Synthesis and Modification: The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS).[6][7] While this specific molecule has a terminal alcohol instead of a carboxylic acid, the principles of Fmoc chemistry are central to its use. The PEG component can be used to improve the solubility and pharmacokinetic properties of peptides.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Fmoc Deprotection Protocol
The removal of the Fmoc protecting group is a critical step to liberate the amine for subsequent reactions. This is typically achieved using a mild base.
Materials:
-
This compound
-
20% Piperidine in Dimethylformamide (DMF) (v/v)
-
Dimethylformamide (DMF)
-
Round bottom flask or reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the this compound in DMF in a reaction vessel.
-
Add the 20% piperidine in DMF solution to the reaction mixture. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide, which can be adapted for solution-phase reactions.[9]
-
Stir the mixture at room temperature. The reaction is typically rapid. A two-step process is often employed in solid-phase synthesis: an initial 2-minute treatment followed by a second 5-minute treatment with fresh reagent.[9]
-
Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the complete removal of the Fmoc group.
-
Upon completion, the resulting amine-PEG3-alcohol can be isolated or used directly in the next synthetic step after appropriate workup to remove piperidine and its adducts.
General Workflow for Use in Solid-Phase Peptide Synthesis (SPPS)
While this compound itself is not an amino acid, it can be incorporated into a peptide sequence on a solid support to introduce a PEG linker. The following is a generalized workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (after conversion of the alcohol to a carboxylic acid or other activated species)
-
Coupling reagents (e.g., HATU, HBTU, or BOP)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), with scavengers)
-
Diethyl ether (cold)
Procedure:
-
Activation: The terminal alcohol of this compound must first be converted to a reactive functional group, such as a carboxylic acid, to enable coupling to the N-terminus of a peptide on a solid support.
-
Coupling: The activated Fmoc-PEG3-linker is dissolved in DMF and added to the peptide-resin along with a coupling reagent and a base. The reaction is allowed to proceed until completion, which can be monitored by a Ninhydrin test.
-
Fmoc Deprotection: The Fmoc group of the newly attached PEG linker is removed using the protocol described above to reveal a new N-terminal amine for further chain elongation if desired.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail containing a high concentration of TFA.[10]
-
Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then isolated by centrifugation and washed with ether to remove scavengers and byproducts.[11]
-
Purification: The crude peptide is purified by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate key processes involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 560088-66-6|DC Chemicals [dcchemicals.com]
- 6. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. | Semantic Scholar [semanticscholar.org]
- 7. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and an overview of the application of Fmoc-PEG3-alcohol, a key building block in contemporary chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Section 1: Safety and Handling
The following tables summarize the key safety and handling information for this compound, compiled from available Safety Data Sheets (SDS). It is imperative to consult the specific SDS provided by the supplier before use.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Name | (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate |
| Synonyms | Fmoc-NH-(PEG)3-alcohol |
| CAS Number | 560088-66-6 |
| Molecular Formula | C21H25NO5 |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO, DCM, DMF |
Table 2: Hazard Identification and First Aid
| Hazard | Description and First Aid Measures |
| Inhalation | May cause respiratory irritation. If inhaled, remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[1] |
| Skin Contact | Causes skin irritation. In case of contact, flush skin with plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[1] |
| Eye Contact | Causes serious eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.[1] |
Table 3: Handling, Storage, and Disposal
| Aspect | Recommendation |
| Handling | Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2] |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).[3] Keep away from moisture.[4] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Section 2: Application in PROTAC Synthesis
This compound is a bifunctional molecule widely utilized as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
The structure of this compound incorporates three key features:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, stepwise synthesis.[5]
-
PEG3 (triethylene glycol) spacer: A hydrophilic linker that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
-
Terminal alcohol: A functional group that can be activated for conjugation to a ligand for the protein of interest (POI).
General Experimental Workflow for PROTAC Synthesis using this compound
Step 1: Activation of the Terminal Alcohol
The hydroxyl group of this compound must first be activated to facilitate nucleophilic substitution by a suitable functional group on the POI ligand. Common activation strategies include:
-
Mesylation/Tosylation: Conversion of the alcohol to a good leaving group (mesylate or tosylate) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.
-
Oxidation: Oxidation of the alcohol to an aldehyde using reagents like Dess-Martin periodinane (DMP), which can then undergo reductive amination with an amine-containing POI ligand.
Step 2: Conjugation to the POI Ligand
The activated Fmoc-PEG3-linker is then reacted with the POI ligand. The choice of reaction depends on the functional groups present on the POI ligand.
Step 3: Deprotection of the Fmoc Group
The Fmoc group is typically removed under mild basic conditions, commonly using a solution of piperidine in an organic solvent like DMF, to reveal the free amine.
Step 4: Conjugation to the E3 Ligase Ligand
The newly exposed amine on the PEG linker is then coupled to the E3 ligase ligand, which often contains a carboxylic acid that can be activated with coupling reagents (e.g., HATU, HOBt) to form an amide bond.
Step 5: Purification
The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.
Below is a diagram illustrating the general workflow for PROTAC synthesis.
Caption: General workflow for the synthesis of a PROTAC molecule.
Signaling Pathway of PROTAC Action
The synthesized PROTAC molecule mediates the degradation of the target protein through the ubiquitin-proteasome system.
Caption: Mechanism of action of a PROTAC molecule.
Section 3: Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure provides a reliable platform for the construction of complex molecules like PROTACs. Adherence to proper safety and handling protocols is essential for its safe and effective use in the laboratory. While this guide provides a general overview, it is crucial to consult specific literature and supplier documentation for detailed experimental conditions.
References
A Technical Guide to Fmoc-PEG3-alcohol for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-PEG3-alcohol, a crucial building block in modern chemical biology and drug discovery. The guide details its properties, suppliers, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and data presentation are structured to provide researchers with the practical information needed for its successful implementation in the laboratory.
Introduction to this compound
This compound, with the chemical name (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule. It incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a short, hydrophilic three-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions, a common step in solid-phase peptide synthesis (SPPS). The PEG linker enhances the solubility and pharmacokinetic properties of the final conjugate, a significant advantage in drug development.[1][2][3] The terminal hydroxyl group offers a versatile handle for further chemical modifications.
Its primary application is as a linker in the synthesis of PROTACs.[4] PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[4] The linker component of a PROTAC is critical as it dictates the spatial orientation of the two ligands and influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]
Suppliers and Specifications of this compound
Several chemical suppliers offer this compound for research purposes. The quality and purity of the reagent are critical for the successful synthesis of complex molecules like PROTACs. Below is a comparative table of suppliers and their product specifications.
| Supplier | Catalog Number | Purity | Availability | Notes |
| MedKoo | 123613 | >98% | Custom Synthesis (1 g min.) | Lead time of 2-4 months.[1] |
| DC Chemicals | DC26435 | Not specified | Inquire for quote | Marketed as a PEG-based PROTAC linker. |
| MedchemExpress | HY-W143484 | >98% | In stock (select sizes) | Provides a general description of its use in PROTACs.[4] |
| BroadPharm | BP-20694 (Amino-PEG3-alcohol) | 98% | In Stock | This is the unprotected form. Fmoc protection would be an additional step.[6] |
| Biopharma PEG | Custom Synthesis | ≥95% | Custom Synthesis | Offers related products like Fmoc-NH-PEG3-COOH.[3] |
Note: Purity is typically determined by HPLC and/or NMR analysis. Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific data. Prices are subject to change and depend on the quantity ordered.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 560088-66-6 | [1] |
| Molecular Formula | C₂₁H₂₅NO₅ | [1] |
| Molecular Weight | 371.43 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. | [7] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and protected from light. | [1] |
Experimental Protocols
General Procedure for Solid-Phase Attachment of this compound to Rink Amide Resin
This protocol describes the initial step of many solid-phase syntheses, where the linker is attached to the solid support.
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20-30 minutes to remove the Fmoc protecting group from the resin.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (2 equivalents relative to the resin loading) and HOBt (2 equivalents) in a minimal amount of DMF.
-
Add DIC (2 equivalents) to the solution and allow it to react for 10-15 minutes at room temperature to form the activated ester.
-
-
Coupling to Resin:
-
Add the activated this compound solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue the reaction for another 1-2 hours.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amine groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
Representative Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol outlines the synthesis of a PROTAC targeting the BRD4 protein, using a derivative of the known BRD4 ligand JQ1 and a pomalidomide-based E3 ligase ligand, connected by a PEG3 linker derived from this compound.
Workflow Overview:
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 560088-66-6|DC Chemicals [dcchemicals.com]
- 3. Fmoc-NH-PEG3-COOH | CAS:867062-95-1 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-PEG3-alcohol, 6338-55-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fmoc-PEG3-alcohol in Proteolysis-Targeting Chimera (PROTAC) Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fmoc-PEG3-alcohol, a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details its pricing, chemical properties, and its application in the development of novel therapeutics based on targeted protein degradation. Experimental protocols and diagrammatic representations of key biological pathways are included to facilitate its practical application in a research and development setting.
Introduction to this compound and PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's native protein degradation machinery.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3]
This compound serves as a versatile linker component in PROTAC synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the three-unit polyethylene glycol (PEG) chain imparts favorable physicochemical properties to the final PROTAC molecule, such as increased solubility and improved cell permeability.[4][5] The terminal alcohol provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.
Pricing and Availability of this compound
The price of this compound can vary between suppliers and is dependent on the quantity and purity. The following table summarizes pricing information from various vendors.
| Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) | Purity |
| Aurum Pharmatech | T6567 | 250 mg | $44.20 | $176.80 | 95.00% |
| 500 mg | $87.77 | $175.54 | |||
| 1 g | $106.08 | $106.08 | |||
| 2.5 g | $243.39 | $97.36 | |||
| 5 g | $424.32 | $84.86 | |||
| MedchemExpress | HY-112328 | 100 mg | $67 | $670 | 98.96% |
| 250 mg | $133 | $532 | |||
| CymitQuimica | 10-F954198 | 250 mg | €72.00 (~$77.40) | ~$309.60 | 98% |
| 1 g | €156.00 (~$167.70) | ~$167.70 | |||
| 5 g | €534.00 (~$574.00) | ~$114.80 | |||
| MedKoo | 123613 | Custom Synthesis | Varies | Varies | >98% |
Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate. MedKoo offers this compound via custom synthesis with a minimum order of 1 gram; pricing is dependent on the complexity of the synthesis.[6]
Role in PROTAC Synthesis: An Experimental Workflow
The synthesis of a PROTAC using this compound is a multi-step process that involves the strategic coupling of the POI ligand and the E3 ligase ligand to the PEG linker. The following is a generalized experimental workflow.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a representative synthesis of a PROTAC where this compound is first coupled to an amine-containing POI ligand, followed by deprotection and coupling to a carboxylic acid-containing E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
E3 ligase ligand with a carboxylic acid
-
Dess-Martin periodinane (DMP)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents (DCM, DMF)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Step 1: Activation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Add Dess-Martin periodinane (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-PEG3-aldehyde.
Step 2: Reductive Amination with POI Ligand
-
Dissolve the crude Fmoc-PEG3-aldehyde (1 equivalent) and the amine-containing POI ligand (1.2 equivalents) in anhydrous DCM or 1,2-dichloroethane (DCE) under an inert atmosphere.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting Fmoc-PEG3-POI conjugate by column chromatography.
Step 3: Fmoc Deprotection
-
Dissolve the purified Fmoc-PEG3-POI conjugate in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected H₂N-PEG3-POI conjugate.
Step 4: Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand with a carboxylic acid (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the deprotected H₂N-PEG3-POI conjugate (1 equivalent) to the solution.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The synthesized PROTAC mediates the degradation of the target protein by bringing it into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Downstream Signaling and Biological Consequences
By degrading a specific protein of interest, a PROTAC can modulate the activity of entire signaling pathways. For instance, if the target protein is a kinase involved in a cancer-related pathway, its degradation can lead to the inhibition of cell proliferation and the induction of apoptosis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward chemistry, combined with the beneficial properties of the PEG linker, facilitates the development of potent and selective protein degraders. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this key reagent in the exciting and rapidly advancing field of targeted protein degradation.
References
Methodological & Application
Application Note: Protocol for Fmoc Deprotection of PEGylated Linkers
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed protocol for the efficient removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from amine functionalities on polyethylene glycol (PEG)ylated linkers, a critical step in solid-phase synthesis of peptides, oligonucleotides, and other molecules.
Introduction
The Fmoc protecting group is widely used in solid-phase synthesis due to its base lability, allowing for orthogonal deprotection strategies. PEGylated linkers are frequently employed to improve the solubility and pharmacokinetic properties of the final product and to increase the loading capacity of the solid support. While the fundamental mechanism of Fmoc deprotection remains the same, the presence of a PEG linker can influence the swelling properties of the solid support and may require optimization of reaction and wash conditions to ensure complete and efficient deprotection. This protocol outlines a standard procedure for Fmoc deprotection on PEGylated linkers and provides methods for monitoring the reaction progress.
General Principle of Fmoc Deprotection
Fmoc deprotection is a base-catalyzed elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring system. This initiates a β-elimination, releasing the free amine and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct.
Experimental Protocols
Materials and Reagents
-
Fmoc-protected substrate attached to a PEGylated solid support (e.g., PEG-polystyrene resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade or higher
-
Dichloromethane (DCM), ACS grade or higher
-
Methanol (MeOH), ACS grade or higher
-
For monitoring:
-
UV-Vis Spectrophotometer
-
HPLC system with a UV detector
-
Kaiser test kit
-
Standard Fmoc Deprotection Protocol
This protocol is a general guideline and may require optimization based on the specific substrate and solid support.
-
Resin Swelling: Swell the Fmoc-protected resin in DMF (10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel. This is crucial for PEGylated resins to ensure optimal accessibility of the reagents.
-
Initial Wash: After swelling, drain the DMF.
-
Deprotection:
-
Add a solution of 20% piperidine in DMF (v/v) to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for an initial 2-5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF (10 mL per gram of resin).
-
Continue to agitate for an additional 10-20 minutes.
-
-
Washing: Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which can interfere with subsequent coupling reactions. Perform the following washes, ensuring the resin is well-suspended in the solvent during each wash (10 mL of solvent per gram of resin for each wash):
-
DMF (5 times)
-
DCM (3 times)
-
MeOH (3 times)
-
DMF (3 times)
-
-
Proceed to the next step: The resin with the deprotected amine is now ready for the next step in the synthesis (e.g., coupling of the next building block).
Monitoring of Fmoc Deprotection
To ensure complete deprotection, it is recommended to monitor the reaction.
This method quantifies the amount of dibenzofulvene-piperidine adduct released, which is stoichiometric to the amount of Fmoc group removed.
-
Collect the Filtrate: During the deprotection step (Section 3.2, step 3), collect all the piperidine filtrates in a volumetric flask of a known volume (e.g., 50 mL or 100 mL).
-
Dilute to Volume: Dilute the collected filtrate to the mark with 20% piperidine in DMF.
-
Prepare a Sample for Measurement: Take an aliquot of the diluted solution and further dilute it with 20% piperidine in DMF to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure Absorbance: Measure the absorbance of the diluted sample at approximately 301 nm. Use 20% piperidine in DMF as a blank.
-
Calculate Fmoc Loading: The loading of the deprotected amine on the resin can be calculated using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Total Volume of Filtrate (L)) / (ε × Path Length (cm) × Mass of Resin (g))
Where:
-
ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) is typically ~7800 M⁻¹cm⁻¹ at 301 nm.[1]
-
The Kaiser test (or ninhydrin test) is a highly sensitive qualitative colorimetric test for the presence of primary amines.[2][3] A positive result (deep blue color) indicates the presence of a free amine, confirming successful deprotection.
-
Sample Preparation: After the final wash step (Section 3.2, step 4), take a small sample of the resin beads (a few beads are sufficient).
-
Add Reagents: Place the resin beads in a small glass test tube and add the Kaiser test reagents according to the manufacturer's instructions (typically solutions of ninhydrin, phenol, and potassium cyanide in pyridine and ethanol).
-
Heat: Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe Color Change:
-
Positive Result: An intense blue color on the beads and in the solution indicates the presence of a free primary amine.
-
Negative Result: A yellow or colorless solution indicates the absence of a free primary amine (incomplete deprotection).
-
HPLC analysis can be used to confirm the absence of the Fmoc-protected species after deprotection.
-
Cleavage from Resin: After the deprotection and washing steps, take a small sample of the resin and cleave the molecule from the solid support using an appropriate cleavage cocktail (e.g., for peptides, a common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)).
-
Sample Preparation: Precipitate the cleaved product with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile in water).
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).[4]
-
Detection: UV absorbance at 220 nm and 265 nm (the Fmoc group has a strong absorbance around 265 nm).[4]
-
-
Interpretation: Complete deprotection is indicated by the absence of a peak corresponding to the Fmoc-protected starting material.
Data Presentation
The following table summarizes typical conditions for Fmoc deprotection.
| Parameter | Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Other bases like 4-methylpiperidine or DBU can be used, but may require optimization.[5][6] |
| Reaction Time | 2-5 minutes (first treatment) + 10-20 minutes (second treatment) | Shorter times may be sufficient for less sterically hindered amines. Reaction progress should be monitored. |
| Temperature | Room Temperature | |
| Solvent Volume | 10 mL per gram of resin | Ensures proper swelling and mixing. |
| Washing Solvents | DMF, DCM, MeOH | Thorough washing is crucial for PEGylated resins to remove residual reagents. The use of a mildly acidic wash is sometimes recommended for PEG supports to remove DMF, but should be avoided with acid-labile linkers. |
Visualization
Workflow for Fmoc Deprotection and Analysis
Caption: Workflow for Fmoc deprotection of PEGylated linkers and subsequent analysis.
Logical Relationship of Monitoring Techniques
Caption: Decision logic for monitoring Fmoc deprotection.
References
Application Notes and Protocols: Fmoc-PEG3-alcohol as a Linker in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
Among the various linker strategies, the use of polyethylene glycol (PEG) chains has become prevalent due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic tractability.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-PEG3-alcohol, a versatile building block for the incorporation of a tri-ethylene glycol linker in PROTACs.
This compound, with the chemical structure (9H-fluoren-9-yl)methyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, offers a strategic advantage in PROTAC synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable amine protection that can be readily removed under basic conditions to allow for facile conjugation to an E3 ligase ligand or a POI ligand. The terminal alcohol can be functionalized to connect to the other end of the PROTAC molecule.
Data Presentation
The following tables summarize quantitative data for representative PROTACs that utilize a tri-ethylene glycol (PEG3) linker. While the original publications may not explicitly state the use of this compound as the starting material, the presented structures are consistent with a synthetic route employing this or a closely related Fmoc-protected PEG3 precursor.
| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| BTK Degrader | Bruton's Tyrosine Kinase (BTK) | Pomalidomide (CRBN) | PEG3 | ~7.0 nM | >90 | JeKo-1 | [3] |
| PI3K/mTOR Degrader (GP262) | PI3K / mTOR | Von Hippel-Lindau (VHL) | PEG3 | PI3K: 42.2-227.4 nM, mTOR: 45.4 nM | Not Reported | MDA-MB-231 | [4] |
| BRD4 Degrader (based on GNE-987) | BRD4 | Cereblon (CRBN) | PEG3 | Not explicitly stated for this specific conjugate, but related compounds show potent degradation. | Not Reported | Not Reported | [] |
Note: The data presented is for illustrative purposes to demonstrate the potential efficacy of PROTACs containing a PEG3 linker. The exact performance of a PROTAC is highly dependent on the specific ligands and the overall molecular architecture.
Experimental Protocols
General Synthesis of a PROTAC using a PEG3 Linker
This protocol outlines a general synthetic scheme for the construction of a PROTAC where a PEG3 linker connects a POI ligand and an E3 ligase ligand. This example assumes the POI ligand contains a suitable functional group for coupling (e.g., a carboxylic acid) and the E3 ligase ligand has an amine handle.
Materials:
-
POI ligand with a carboxylic acid functional group
-
Fmoc-PEG3-amine (can be synthesized from this compound)
-
E3 ligase ligand with an amine handle (e.g., pomalidomide)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel, HPLC)
Procedure:
-
Coupling of POI Ligand to PEG3 Linker:
-
Dissolve the POI ligand-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).
-
Stir for 10 minutes at room temperature.
-
Add Fmoc-PEG3-amine (1.1 eq) and stir the reaction overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Fmoc-protected intermediate.
-
-
Fmoc Deprotection:
-
Dissolve the purified intermediate in 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove piperidine.
-
Co-evaporate with toluene to ensure complete removal of piperidine. The resulting amine intermediate can be used in the next step without further purification.
-
-
Coupling of PEG3-POI Intermediate to E3 Ligase Ligand:
-
Prepare a solution of the E3 ligase ligand-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).
-
Stir for 10 minutes at room temperature.
-
Add the amine intermediate from the previous step (1.1 eq) to the reaction mixture.
-
Stir overnight at room temperature.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC compound (typically a serial dilution) or DMSO as a vehicle control.
-
Incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash and incubate with the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase complex, and the target protein.
-
Add the PROTAC compound at various concentrations or DMSO as a control.
-
Initiate the reaction by adding the E1 enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after PROTAC treatment, providing information on the cytotoxic or cytostatic effects of the compound.
Materials:
-
Cells of interest
-
PROTAC compound
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: Mechanism of action of a PROTAC molecule.
Caption: Experimental workflow for PROTAC development.
Caption: PROTAC-mediated degradation of a signaling protein.
References
Application Notes and Protocols for Bioconjugation using Fmoc-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation, particularly in the fields of drug delivery, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short, hydrophilic triethylene glycol (PEG3) spacer, and a terminal hydroxyl group. The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under basic conditions to enable conjugation.[4] The PEG3 spacer enhances the solubility and reduces aggregation of the resulting conjugate.[5][6] The terminal alcohol serves as a versatile handle for further chemical modification, allowing for the covalent attachment of a wide range of molecules, including proteins, peptides, and small molecule drugs.
These application notes provide a comprehensive overview of the techniques and protocols for the use of this compound in bioconjugation.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation. The key properties are summarized in the table below.[1]
| Property | Value |
| Chemical Formula | C₂₁H₂₅NO₅ |
| Molecular Weight | 371.43 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |
| Storage | Store at -20°C for long-term stability |
Core Applications of this compound in Bioconjugation
The unique trifunctional nature of this compound makes it a valuable tool in a variety of bioconjugation applications:
-
PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs. The terminal alcohol can be functionalized to attach to a warhead that binds to a target protein, while the deprotected amine can be coupled to an E3 ligase ligand.[2][7]
-
Peptide and Protein Modification: The linker can be used to introduce a PEG spacer onto peptides and proteins. This can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity.
-
Antibody-Drug Conjugate (ADC) Development: While less common than other linkers, the PEG3 spacer can be incorporated into ADC linkers to enhance solubility and stability.
-
Surface Modification: The amine or activated alcohol functionality can be used to immobilize biomolecules onto surfaces for various applications, including biosensors and microarrays.
Experimental Protocols
The following sections detail the key experimental protocols for the use of this compound in bioconjugation. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Activation of the Terminal Hydroxyl Group
To conjugate this compound to a biomolecule, the terminal hydroxyl group must first be activated to a more reactive species. Two common methods for this activation are mesylation and oxidation to an aldehyde.
1.1. Mesylation of this compound
This protocol describes the conversion of the terminal alcohol to a mesylate, which is a good leaving group for nucleophilic substitution reactions, such as reaction with a primary amine on a biomolecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-PEG3-mesylate.
-
The crude product can be purified by flash column chromatography on silica gel.
1.2. Oxidation of this compound to an Aldehyde
This protocol describes the oxidation of the terminal alcohol to an aldehyde, which can then be used in reductive amination to conjugate to primary amines on a biomolecule.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Dess-Martin Periodinane (DMP) or other suitable oxidizing agent (e.g., PCC, Swern oxidation reagents)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-PEG3-aldehyde.
-
The crude product can be used directly in the next step or purified by flash column chromatography.
Protocol 2: Conjugation to a Biomolecule
2.1. Conjugation of Fmoc-PEG3-mesylate to a Protein
This protocol describes the conjugation of the activated mesylate to primary amines (e.g., lysine residues or the N-terminus) on a protein.
Materials:
-
Fmoc-PEG3-mesylate
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the protein of interest in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve Fmoc-PEG3-mesylate in a minimal amount of DMF or DMSO.
-
Add the Fmoc-PEG3-mesylate solution to the protein solution in a dropwise manner while gently stirring. A molar excess of the linker (e.g., 5-20 fold) is typically used.
-
Add DIPEA to the reaction mixture to maintain a slightly basic pH.
-
Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle agitation.
-
Monitor the reaction progress by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.
-
Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted linker and protein.
2.2. Conjugation of Fmoc-PEG3-aldehyde to a Protein via Reductive Amination
This protocol describes the conjugation of the aldehyde-functionalized linker to primary amines on a protein.
Materials:
-
Fmoc-PEG3-aldehyde
-
Protein of interest in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the protein of interest in the reaction buffer.
-
Dissolve Fmoc-PEG3-aldehyde in a minimal amount of DMF or DMSO.
-
Add the Fmoc-PEG3-aldehyde solution to the protein solution. A molar excess of the linker is typically used.
-
Incubate the mixture for 1-2 hours at room temperature to allow for the formation of the Schiff base intermediate.
-
Add the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride) to the reaction mixture.
-
Incubate the reaction for an additional 2-24 hours at room temperature or 4°C.
-
Monitor and purify the conjugate as described in Protocol 2.1.
Protocol 3: Fmoc Deprotection
Once the conjugation is complete, the Fmoc group can be removed to expose the primary amine for further functionalization, for example, in the synthesis of a PROTAC.
Materials:
-
Fmoc-PEGylated bioconjugate
-
20% Piperidine in DMF
-
DMF
Procedure:
-
Dissolve the Fmoc-PEGylated bioconjugate in DMF.
-
Add the 20% piperidine in DMF solution to the conjugate solution.
-
Incubate the reaction at room temperature for 15-30 minutes.
-
Monitor the deprotection by LC-MS, looking for the disappearance of the Fmoc-protected conjugate and the appearance of the deprotected product.
-
Remove the piperidine and dibenzofulvene-piperidine adduct by repeated precipitation of the conjugate in a non-solvent (e.g., diethyl ether) or by size-exclusion chromatography.
Quantitative Data Summary
The efficiency of each step in the bioconjugation process can be assessed using various analytical techniques. The following table summarizes typical quantitative data that can be obtained. Actual values will vary depending on the specific reactants and reaction conditions.
| Step | Parameter | Typical Value/Range | Analytical Technique(s) |
| Linker Activation | Reaction Yield | >80% | NMR, LC-MS |
| Bioconjugation | Conjugation Efficiency | 20-70% | SDS-PAGE, SEC, IEX, Mass Spectrometry |
| Degree of Labeling (DOL) | 1-5 | Mass Spectrometry, UV-Vis Spectroscopy | |
| Fmoc Deprotection | Deprotection Yield | >95% | LC-MS |
| Purification | Final Purity | >95% | SEC-HPLC, RP-HPLC |
Visualizations
Experimental Workflow for Protein Conjugation using this compound
Caption: General workflow for protein bioconjugation using this compound.
Logical Relationship in PROTAC Synthesis
Caption: Logical steps in the synthesis of a PROTAC using an this compound linker.
Conclusion
This compound is a versatile and valuable tool for bioconjugation, enabling the synthesis of a wide range of modified biomolecules with enhanced properties. The protocols and information provided in these application notes offer a solid foundation for researchers to successfully employ this linker in their work. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving desired outcomes.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 560088-66-6|DC Chemicals [dcchemicals.com]
- 4. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 5. Fmoc-PEG12-alcohol | BroadPharm [broadpharm.com]
- 6. Fmoc-PEG8-alcohol | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Poly(ethylene glycol) (PEG) is a widely utilized polymer for surface functionalization, as it imparts "stealth" properties to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2][3] The use of heterobifunctional PEG linkers, such as Fmoc-PEG3-alcohol, offers a versatile platform for nanoparticle engineering. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise surface functionalization, while the terminal alcohol group can be activated for covalent attachment to a variety of nanoparticle surfaces.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of various nanoparticles. Detailed protocols for nanoparticle conjugation, characterization, and subsequent Fmoc deprotection are provided to enable researchers to effectively implement this versatile linker in their work.
Key Advantages of this compound in Nanoparticle Surface Modification
-
Controlled Surface Chemistry: The Fmoc protecting group provides an orthogonal handle for subsequent conjugation of targeting ligands, imaging agents, or other functional molecules after the initial nanoparticle coating.
-
Enhanced Biocompatibility: The short PEG3 linker improves the hydrophilicity of nanoparticles, which can lead to reduced non-specific protein adsorption and improved colloidal stability.[4]
-
Versatile Conjugation: The terminal alcohol can be activated to react with various functional groups present on nanoparticle surfaces, such as carboxyl, amine, or hydroxyl groups.
Quantitative Data Summary
The following tables summarize expected changes in key nanoparticle characteristics upon successful surface modification with this compound, based on data from similar PEGylated nanoparticle systems.
Table 1: Expected Physicochemical Changes Post-PEGylation
| Parameter | Typical Change | Rationale | Reference |
| Hydrodynamic Diameter (Z-average) | Increase | Addition of the PEG layer to the nanoparticle surface. | [4] |
| Zeta Potential | Shift towards neutrality | Shielding of the nanoparticle surface charge by the neutral PEG layer. | [2][4] |
| Polydispersity Index (PDI) | May decrease | Steric hindrance from PEG can prevent aggregation. | [2] |
Table 2: Example of Quantitative Characterization Data for PEGylated Nanoparticles
| Nanoparticle Type | Initial Size (nm) | Size after PEGylation (nm) | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) | PEG Grafting Density (PEG/nm²) |
| Gold Nanoparticles | 15.2 ± 0.5 | 25.8 ± 1.1 | -35.4 ± 2.1 | -10.2 ± 1.5 | ~2-4 |
| Silica Nanoparticles | 50.6 ± 2.3 | 65.1 ± 3.0 | -45.8 ± 3.5 | -15.7 ± 2.8 | ~1-3 |
| Lipid Nanoparticles | 85.4 ± 4.1 | 102.3 ± 5.2 | +20.1 ± 1.8 | +5.3 ± 0.9 | Not applicable (incorporated) |
Note: The data presented in Table 2 are representative examples from studies on nanoparticles functionalized with similarly sized PEG molecules and should be considered as a general guide. Actual results will vary depending on the specific nanoparticle system and reaction conditions.
Experimental Protocols
Protocol 1: Activation of this compound
Objective: To activate the terminal hydroxyl group of this compound for subsequent reaction with nanoparticle surfaces.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
p-Nitrophenyl chloroformate or Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Pyridine
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine or pyridine to the solution (typically 1.5-2.0 equivalents).
-
Slowly add a solution of p-nitrophenyl chloroformate or DSC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the activated Fmoc-PEG3-carbonate.
Protocol 2: Surface Modification of Carboxylated Nanoparticles
Objective: To conjugate activated this compound to nanoparticles with surface carboxyl groups (e.g., citrate-capped gold nanoparticles, carboxylated polystyrene nanoparticles).
Materials:
-
Carboxylated nanoparticles dispersed in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
Activated Fmoc-PEG3-carbonate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N´-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-terminated PEG (for creating a linker if direct reaction is inefficient)
-
Centrifuge and centrifuge tubes
Procedure:
-
Disperse the carboxylated nanoparticles in MES buffer.
-
Add EDC (5 equivalents) and NHS (5 equivalents) to the nanoparticle suspension and incubate for 30 minutes at room temperature to activate the carboxyl groups.
-
Add a solution of the activated Fmoc-PEG3-carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Alternatively, for a more robust reaction, first react the activated carboxyl groups with an amine-terminated PEG to introduce amine functionalities, purify the nanoparticles, and then proceed with the activated Fmoc-PEG3-carbonate.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the Fmoc-PEG3-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted reagents.
Protocol 3: Surface Modification of Aminated Nanoparticles
Objective: To conjugate activated this compound to nanoparticles with surface amine groups (e.g., aminated silica nanoparticles).
Materials:
-
Aminated nanoparticles dispersed in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated Fmoc-PEG3-carbonate (from Protocol 1)
-
Centrifuge and centrifuge tubes
Procedure:
-
Disperse the aminated nanoparticles in PBS buffer.
-
Add a solution of the activated Fmoc-PEG3-carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purify the Fmoc-PEG3-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted reagents.
Protocol 4: Fmoc Deprotection on the Nanoparticle Surface
Objective: To remove the Fmoc protecting group from the surface of the modified nanoparticles, exposing a primary amine for further functionalization.[5]
Materials:
-
Fmoc-PEG3-functionalized nanoparticles
-
Methanol
-
Deionized water
-
6 M Sodium Hydroxide (NaOH) solution
-
Centrifuge and centrifuge tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a cleavage solution of 0.25 M NaOH in a 1:1 (v/v) mixture of methanol and water.[5]
-
Resuspend the Fmoc-PEG3-functionalized nanoparticles in the cleavage solution.
-
Incubate the suspension at room temperature for 30 minutes with gentle agitation.[5]
-
Monitor the deprotection by measuring the absorbance of the supernatant at ~301 nm, which corresponds to the dibenzofulvene-piperidine adduct (in this case, a related adduct is formed).
-
Once the deprotection is complete (i.e., the absorbance at 301 nm plateaus), purify the deprotected nanoparticles by repeated centrifugation and resuspension in a suitable buffer.
Protocol 5: Characterization of Modified Nanoparticles
Objective: To characterize the physicochemical properties of the nanoparticles before and after surface modification.
Methods:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter (Z-average) and polydispersity index (PDI). An increase in size after modification indicates successful PEGylation.[4]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A shift towards neutrality after PEGylation is expected.[2][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface by identifying characteristic C-O-C stretching vibrations.
-
1H Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the grafting density of PEG on the nanoparticle surface by comparing the integral of the PEG methylene protons to a known standard.[1][6]
-
Thermogravimetric Analysis (TGA): To determine the weight percentage of the organic PEG layer on inorganic nanoparticles, which can be used to calculate the grafting density.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of the surface modification process.
References
- 1. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
Application Notes: Fmoc-PEG3-alcohol in Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2] These tripartite molecules consist of an antibody, a potent payload, and a chemical linker that connects them.[][] The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and the mechanism of payload release.[1][5] Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance their physicochemical and pharmacological properties.[][6] PEGylation can improve water solubility, increase stability by shielding the payload, reduce aggregation, and prolong circulation half-life.[1][]
Fmoc-PEG3-alcohol is a heterobifunctional linker building block used in the synthesis of more complex linker-payload cassettes for ADCs. It features three key components:
-
Fmoc (Fluorenylmethyloxycarbonyl group): A base-labile protecting group for an amine, which is not present in this specific molecule but is common in related PEG linkers (e.g., Fmoc-NH-PEG3-COOH). In the context of this compound, the "Fmoc" designation typically refers to its origin or potential use in solid-phase synthesis workflows where Fmoc chemistry is standard. However, as a standalone reagent, its primary utility comes from the PEG and alcohol groups.
-
PEG3 (Triethylene glycol): A short, discrete PEG chain that imparts hydrophilicity to the ADC.[6] This helps to mitigate the aggregation often caused by hydrophobic payloads, improving solubility and manufacturing feasibility.[5]
-
Alcohol (-OH): A terminal hydroxyl group that can be chemically modified or activated for subsequent conjugation steps, for example, by converting it into a more reactive group to attach to a payload.[7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a foundational element in the development of next-generation ADCs.
Physicochemical Impact of PEG Linkers
The inclusion of PEG moieties in linker design has a profound impact on the final ADC's characteristics. Hydrophobic drug payloads can induce aggregation, making the ADC difficult to manufacture and potentially increasing its immunogenicity and clearance rate.[6] Hydrophilic PEG linkers serve as a "hydrophilicity reservoir," improving the overall solubility and stability of the conjugate.[5]
| Property | Effect of PEG3 Linker | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload, reducing the propensity for aggregation in aqueous buffers.[5][6] |
| Stability | Increased | PEG chains can sterically hinder access of proteases or other degrading enzymes to the linker and payload, enhancing plasma stability.[1][5] |
| Pharmacokinetics (PK) | Improved | PEGylation can extend the circulation half-life of the ADC, leading to greater tumor accumulation and therapeutic efficacy.[1][9] |
| Drug-to-Antibody Ratio (DAR) | Potentially Higher | Improved solubility of the linker-payload enables the synthesis of ADCs with higher, more uniform DAR values without significant aggregation issues.[6] |
Experimental Protocols
The following protocols provide a framework for the synthesis of a linker-payload cassette using a PEG3-alcohol derivative, its conjugation to an antibody, and the subsequent in vitro evaluation of the resulting ADC.
Protocol 1: Synthesis of a Maleimide-PEG3-Payload Cassette
This protocol describes a representative synthesis where the hydroxyl group of a PEG3 linker is activated and coupled to a payload, followed by the introduction of a maleimide group for antibody conjugation.
Materials:
-
Boc-NH-PEG3-alcohol (as a precursor representing the core structure)
-
4-Nitrophenyl chloroformate
-
Cytotoxic payload with a free amine group (e.g., MMAE)
-
Trifluoroacetic acid (TFA)
-
Maleimidocaproic acid (MC) N-hydroxysuccinimide ester (MC-NHS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA)
-
Purification: Silica gel chromatography, HPLC
Procedure:
-
Activation of the PEG-Alcohol: a. Dissolve Boc-NH-PEG3-alcohol (1 eq.) in anhydrous DCM. b. Add pyridine (1.2 eq.) and cool the solution to 0°C. c. Add 4-nitrophenyl chloroformate (1.1 eq.) portion-wise and stir at 0°C for 1 hour, then at room temperature overnight. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the activated PEG linker (Boc-NH-PEG3-p-nitrophenyl carbonate).
-
Payload Coupling: a. Dissolve the cytotoxic payload (1 eq.) and the activated PEG linker (1.1 eq.) in anhydrous DMF. b. Add DIPEA (2 eq.) and stir the reaction at room temperature for 4-6 hours. c. Monitor by HPLC. Once the reaction is complete, purify the Boc-NH-PEG3-Payload conjugate by silica gel chromatography or preparative HPLC.
-
Boc Deprotection: a. Dissolve the purified conjugate in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours until the Boc group is completely removed (monitor by HPLC). c. Concentrate the solution under reduced pressure to yield the deprotected H₂N-PEG3-Payload.
-
Maleimide Functionalization: a. Dissolve the H₂N-PEG3-Payload (1 eq.) in DMF. b. Add DIPEA (2 eq.) followed by MC-NHS ester (1.2 eq.). c. Stir at room temperature for 2-4 hours. d. Purify the final Maleimide-PEG3-Payload cassette by preparative HPLC and confirm its identity via mass spectrometry.
Protocol 2: Antibody Conjugation via Reduced Cysteines
This protocol outlines the conjugation of the maleimide-activated linker-payload to a monoclonal antibody through site-specific attachment to cysteine residues.[]
Materials:
-
Monoclonal antibody (mAb) in PBS buffer, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG3-Payload cassette (from Protocol 1)
-
N-acetylcysteine
-
Purification: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Storage buffer: e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0
Procedure:
-
Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS. b. Add a 2.5-fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds. c. Incubate at 37°C for 1-2 hours.
-
Conjugation Reaction: a. Prepare a stock solution of the Maleimide-PEG3-Payload in an organic co-solvent like DMSO. b. Add the payload solution to the reduced antibody at a molar ratio of ~1.5 payload molecules per free thiol (typically aiming for a final DAR of 4 or 8). Ensure the final co-solvent concentration is below 10% v/v to prevent antibody denaturation. c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: a. Add a 2-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to quench any unreacted maleimide groups. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC from unreacted payload, quencher, and TCEP using TFF or SEC. b. Exchange the buffer into the final formulation buffer.
-
Characterization: a. Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Characterize the ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity using Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.[10]
Protocol 3: In Vitro Cytotoxicity MTT Assay
This protocol is used to determine the potency (IC₅₀) of the newly synthesized ADC on cancer cell lines.[11][12]
Materials:
-
Antigen-positive (target) and antigen-negative (control) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
Synthesized ADC and unconjugated antibody (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: a. Harvest cells and perform a cell count. b. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls. c. Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[11] b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of solubilization solution to each well and mix on an orbital shaker for 15 minutes to dissolve the crystals.[13] c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percent viability for each concentration relative to the untreated cells. c. Plot percent viability versus log[concentration] and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
| ADC Construct | Target Cell Line (Antigen +) IC₅₀ (nM) | Control Cell Line (Antigen -) IC₅₀ (nM) |
| ADC-PEG3-Payload | 1.5 | > 1000 |
| ADC (No PEG) | 3.2 | > 1000 |
| Unconjugated Antibody | No effect | No effect |
| Free Payload | 0.1 | 0.12 |
Visualizations
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: The core principle of the MTT cell viability assay.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. escopharma.com [escopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted delivery of alcohol-containing payloads with antibody-drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enovatia.com [enovatia.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Fmoc-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-PEG3-alcohol (9-fluorenylmethyloxycarbonyl-triethylene glycol) is a valuable heterobifunctional linker used extensively in chemical biology, drug discovery, and materials science. Its structure incorporates a base-labile Fmoc protecting group on a hydrophilic triethylene glycol spacer, terminating in a primary alcohol. This configuration allows for the selective and sequential conjugation to other molecules. The primary application of the hydroxyl group is its esterification with a carboxylic acid, forming a stable ester linkage. This document provides detailed application notes and protocols for the efficient coupling of this compound to carboxylic acids, enabling its use in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptide modifications, and surface functionalization.
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] The linker component of a PROTAC, for which this compound can serve as a building block, is crucial for establishing the appropriate distance and orientation between the target protein and the E3 ligase to form a productive ternary complex.[2]
Coupling Chemistries for this compound
The hydroxyl group of this compound can be coupled to a carboxylic acid through esterification. Two of the most effective and widely used methods for this transformation under mild conditions are the Steglich esterification and the Mitsunobu reaction.
Steglich Esterification
The Steglich esterification is a carbodiimide-mediated coupling reaction that utilizes a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to facilitate the formation of an ester bond from a carboxylic acid and an alcohol.[3][4] This method is known for its mild reaction conditions and tolerance of various functional groups, making it suitable for complex molecules.[3]
Mechanism: The reaction proceeds through the activation of the carboxylic acid by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[4] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a more reactive N-acylpyridinium species. This species is subsequently attacked by the alcohol (this compound) to yield the desired ester and the carbodiimide byproduct (dicyclohexylurea (DCU) or ethyl-dimethylaminopropylurea (EDU)).[4]
Mitsunobu Reaction
The Mitsunobu reaction facilitates the esterification of a primary or secondary alcohol with a carboxylic acid under mild, neutral conditions using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the achiral this compound.
Mechanism: The reaction is initiated by the formation of a betaine from the reaction of triphenylphosphine and the azodicarboxylate. This betaine then protonates the carboxylic acid and activates the alcohol by forming an oxyphosphonium salt, which is a good leaving group. The resulting carboxylate anion then displaces the activated alcohol via an SN2 reaction to form the ester. The main byproducts of this reaction are triphenylphosphine oxide (TPPO) and the reduced (hydrazide) form of the azodicarboxylate.
Data Presentation: Comparison of Coupling Methods
The choice between the Steglich esterification and the Mitsunobu reaction depends on several factors, including the nature of the substrates, the desired scale of the reaction, and the ease of purification. Below is a summary of typical reaction conditions and reported yields for these methods.
| Coupling Method | Coupling Reagents | Catalyst | Solvent(s) | Temperature | Time | Typical Yield (%) | Ref |
| Steglich Esterification | DCC or EDC | DMAP (catalytic) | DCM, DMF | 0 °C to RT | 2 - 24 h | 61 - 95 | [3] |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | - | THF, Toluene | 0 °C to RT | 6 - 8 h | 89 | [5][7] |
Experimental Protocols
Protocol 1: Steglich Esterification of a Carboxylic Acid with this compound
This protocol describes a general procedure for the coupling of a generic carboxylic acid to this compound using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (if needed for solubility)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. If the starting materials are not fully soluble, a minimal amount of anhydrous DMF can be added.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. The polarity of the eluent will depend on the nature of the coupled carboxylic acid. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is commonly used.[8][9]
Protocol 2: Mitsunobu Reaction of a Carboxylic Acid with this compound
This protocol provides a general method for the esterification of a carboxylic acid with this compound using triphenylphosphine and DIAD.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.[7] A color change is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate. The byproducts, triphenylphosphine oxide and the DIAD-hydrazine, can sometimes be partially removed by precipitation from a non-polar solvent like diethyl ether or hexanes.
-
Wash the organic solution with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography. Elution with a gradient of methanol in dichloromethane is often effective for separating the PEGylated product from the triphenylphosphine oxide byproduct.
Mandatory Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Protein and Peptide PEGylation using Fmoc-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins and peptides. The covalent attachment of PEG chains can improve a biomolecule's solubility, stability, and circulation half-life, while reducing its immunogenicity and susceptibility to proteolytic degradation.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-PEG3-alcohol, a versatile linker, in the PEGylation of proteins and peptides.
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. This configuration requires a multi-step approach for conjugation to proteins, which offers a high degree of control over the modification process. The general strategy involves:
-
Fmoc Deprotection: Removal of the Fmoc group to expose the primary amine.
-
Functional Group Transformation: Conversion of the terminal alcohol to a more reactive functional group, typically a carboxylic acid.
-
Activation: Activation of the newly formed functional group to facilitate reaction with the target biomolecule.
-
Conjugation: Reaction of the activated PEG linker with the protein or peptide.
-
Purification and Analysis: Isolation and characterization of the PEGylated conjugate.
These notes will guide the user through each of these critical stages, providing both the chemical principles and practical laboratory protocols.
Key Applications of PEGylated Proteins and Peptides
The modification of therapeutic proteins and peptides with PEG has numerous benefits that address common challenges in drug development:
-
Increased Serum Half-Life: The increased hydrodynamic radius of PEGylated proteins reduces their renal clearance, leading to a longer circulation time in the body.[2][3]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[2][4]
-
Enhanced Stability: PEGylation can protect proteins from enzymatic degradation and improve their stability against physical stressors like aggregation.[2]
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins and peptides that are prone to aggregation or precipitation in aqueous solutions.[1]
Experimental Workflow Overview
The overall process of utilizing this compound for protein PEGylation is a sequential chemical synthesis followed by bioconjugation and purification. The workflow is depicted below.
References
The Versatility of Fmoc-PEG3-alcohol in Advanced Drug Delivery Systems: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-PEG3-alcohol, a heterobifunctional linker molecule, is emerging as a critical component in the development of sophisticated drug delivery systems. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tri-ethylene glycol (PEG3) spacer, and a terminal alcohol, offers a versatile platform for conjugating a wide array of therapeutic agents and targeting moieties. This application note provides a comprehensive overview of the applications of this compound, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and self-assembling nanocarriers, supplemented with detailed experimental protocols and quantitative data.
Application in Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is in the synthesis of PROTACs.[1][2] PROTACs are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[3] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[4]
The PEG3 linker derived from this compound plays a crucial role in the efficacy of the PROTAC. Its flexibility and hydrophilicity can enhance the solubility of the entire molecule and optimize the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
Signaling Pathway of PROTAC-mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cellular protein degradation machinery. The following diagram illustrates this process.
Experimental Protocol: Synthesis of a PROTAC Precursor (Thalidomide-O-PEG3-alcohol)
This protocol outlines the synthesis of a common PROTAC building block where the E3 ligase ligand (a thalidomide derivative) is conjugated to the PEG3 linker.[1]
Materials:
-
4-hydroxythalidomide
-
Triethylene glycol
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Tosylation of Triethylene Glycol
-
Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a flask cooled to 0 °C.
-
Add pyridine (1.5 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the tosylated PEG3 linker (PEG3-OTs).
Step 2: Coupling of 4-hydroxythalidomide with PEG3-OTs
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add K₂CO₃ (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of PEG3-OTs (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Thalidomide-O-PEG3-alcohol.
-
Purify the product by column chromatography.
Application in Self-Assembling Drug Delivery Systems
The Fmoc group of this compound, known for its role as a protecting group in peptide synthesis, can also drive the self-assembly of molecules into various nanostructures through π-π stacking interactions.[6] This property is exploited to create drug delivery systems such as nanoparticles and hydrogels. The PEG3 component enhances the hydrophilicity and biocompatibility of these systems.
Fmoc-Peptide-PEG Nanoparticles
By conjugating this compound to peptides, amphiphilic molecules can be created that self-assemble in aqueous environments to form core-shell nanoparticles. The hydrophobic Fmoc-peptide core can encapsulate hydrophobic drugs, while the hydrophilic PEG shell provides stability and a "stealth" effect, prolonging circulation time.[7]
Fmoc-Peptide-PEG Hydrogels for Controlled Release
Fmoc-derivatized peptides, including those conjugated with PEG, can form fibrous networks that entrap large amounts of water, resulting in the formation of hydrogels.[1] These hydrogels can serve as depots for the sustained release of encapsulated therapeutic agents. The release rate can be modulated by the density of the hydrogel network and the interactions between the drug and the gel matrix.[8]
Quantitative Data on Drug Loading and Release
The following table summarizes representative quantitative data for drug loading and release from Fmoc-peptide-based drug delivery systems. While not all examples use the exact PEG3 linker, they provide a strong indication of the capabilities of such systems.
| Drug Delivery System | Drug | Drug Loading Content (DLC) | Encapsulation Efficiency (EE%) | Release Profile | Reference |
| Fmoc-FF/PEG₈-(FY)₃ Hydrogel | Doxorubicin | 0.440 | - | 19-28% release after 72 hours | [9] |
| Fmoc-FF Nanogels | Doxorubicin | 0.137 | - | 20-40% release after 72 hours | [10] |
| Fmoc-FF Nanogels | Curcumin | - | - | ~5.7% release after 72 hours | [2] |
| PLGA-co-PEG (15%) Nanoparticles | Doxorubicin | ~2.9 mg/100 mg NP | - | Biphasic, diffusion-controlled | [11] |
Experimental Workflow: Formulation of Fmoc-Peptide-PEG Hydrogels
The following diagram illustrates a typical workflow for the formulation and characterization of drug-loaded Fmoc-peptide-PEG hydrogels.
Experimental Protocol: Preparation of Fmoc-Diphenylalanine (FF)-PEG Hydrogel for Doxorubicin Delivery
This protocol is adapted from methodologies for formulating self-assembling peptide hydrogels.[9]
Materials:
-
Fmoc-FF-PEG conjugate (synthesized separately)
-
Doxorubicin hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
Procedure:
-
Prepare a stock solution of the Fmoc-FF-PEG conjugate in DMSO at a concentration of 100 mg/mL.
-
Prepare a stock solution of doxorubicin in sterile deionized water.
-
To formulate the drug-loaded hydrogel, dilute the Fmoc-FF-PEG stock solution with the doxorubicin solution to the desired final peptide and drug concentrations. The final DMSO concentration should be kept low (e.g., <5% v/v) to facilitate self-assembly.
-
Gently vortex the mixture for a few seconds to ensure homogeneity.
-
Allow the mixture to stand at room temperature. Gelation should occur as the solvent polarity changes, inducing the self-assembly of the peptide conjugates.
-
Confirm gel formation by the inverted tube test (the gel should be self-supporting and not flow).
General Protocols for Working with Fmoc-Protected Compounds
Fmoc Deprotection
In many synthetic schemes, the Fmoc group needs to be removed to allow for further conjugation at the amine terminus.
Materials:
-
Fmoc-protected compound (e.g., this compound conjugated to a peptide on solid support)
-
20% (v/v) piperidine in DMF
-
DMF
-
DCM
Procedure for Solid-Phase Synthesis:
-
Swell the resin-bound Fmoc-protected compound in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the resin and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF followed by DCM to remove the cleaved Fmoc group and excess piperidine.[12] The deprotected amine is now ready for the next coupling step.
Conclusion
This compound is a highly valuable and versatile building block for the construction of advanced drug delivery systems. Its application in PROTACs demonstrates its utility in creating targeted protein degraders, while its ability to drive self-assembly opens up possibilities for novel nanoparticle and hydrogel formulations for controlled drug release. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the potential of this compound in their drug development endeavors.
References
- 1. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-FF Nanogel-Mediated Delivery of Doxorubicin and Curcumin in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Fmoc-PEG3-alcohol Reaction Yields
Welcome to the technical support center for Fmoc-PEG3-alcohol applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
1. Why is the yield of my reaction involving the hydroxyl group of this compound unexpectedly low?
Low yields in reactions targeting the terminal hydroxyl group of this compound, such as esterification or etherification, can stem from several factors. Incomplete activation of the hydroxyl group, unfavorable reaction equilibrium, or steric hindrance can all play a role.
For esterification reactions, it's crucial to drive the reaction forward. According to Le Chatelier's principle, this can be achieved by using an excess of one reactant or by removing a byproduct as it forms. For instance, in a Fischer esterification, using a significant excess of the carboxylic acid or alcohol and removing the water byproduct can substantially improve yields.[1][2] Studies on the esterification of PEG-600 with oleic acid have shown that an excess of the alcohol favors the reaction.[3]
Another common issue is inefficient activation of the hydroxyl group. For subsequent conjugation, the hydroxyl group often needs to be converted into a better leaving group.
Troubleshooting Steps:
-
For Esterification:
-
Increase the molar excess of the coupling partner (e.g., carboxylic acid).
-
Use a dehydrating agent or Dean-Stark apparatus to remove water.
-
-
For General Hydroxyl Reactions:
-
Ensure your activating agent (e.g., tosyl chloride, mesyl chloride, or 4-nitrophenylchloroformate with a catalyst like 4-DMAP) is fresh and added under anhydrous conditions.[4]
-
Consider alternative activation strategies if one method proves ineffective.
-
2. I'm observing incomplete Fmoc deprotection. What are the common causes and solutions?
Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a frequent problem that can halt the subsequent coupling steps. The primary reasons for this are related to the deprotection reagent and reaction conditions.
The standard method for Fmoc removal involves treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]
Common Causes for Incomplete Deprotection:
-
Degraded Reagents: The piperidine solution can degrade over time.
-
Insufficient Reaction Time: While deprotection is often rapid, highly solvated or sterically hindered sites may require longer exposure to the base.
-
Poor Solvent Quality: The presence of water or other impurities in the DMF can affect the efficiency of the deprotection.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Deprotection Reagent | Use a freshly prepared solution of 20% piperidine in high-purity DMF. | Ensures the base is active and free of degradation byproducts. |
| Reaction Time | Increase the deprotection time in increments (e.g., from 10 minutes to 15 or 20 minutes). | Allows for complete reaction at potentially hindered sites. |
| Solvent | Use high-purity, anhydrous DMF. | Minimizes side reactions and ensures optimal reaction conditions. |
3. What are these unexpected side products I'm seeing after Fmoc deprotection and subsequent coupling?
The appearance of side products is often linked to the basic conditions of Fmoc deprotection. The liberated dibenzofulvene (DBF) intermediate from the Fmoc group is a reactive species that can form adducts if not properly scavenged by the deprotection agent (e.g., piperidine).[5]
Furthermore, certain amino acid residues, if present in your molecule, are prone to base-induced side reactions. For example, aspartic acid can lead to aspartimide formation.[5][6]
Troubleshooting Steps:
-
Ensure a sufficient excess of the piperidine solution is used to effectively trap the dibenzofulvene byproduct.
-
If your molecule contains sensitive residues, consider using a different base for deprotection, such as piperazine, which has been shown to cause fewer side reactions in some cases.[5]
-
The addition of scavengers to the cleavage cocktail during final deprotection and cleavage from a solid support can also prevent side reactions caused by reactive cationic species.
4. My final PEGylated product is difficult to purify. What are the best strategies?
The purification of PEGylated molecules can be challenging due to the hydrophilic and flexible nature of the PEG chain, which can lead to peak broadening in chromatography.[7] The choice of purification method will depend on the properties of your target molecule.
Recommended Purification Techniques:
| Purification Method | Principle | Best For |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | General purpose purification of PEGylated compounds. C4 or C18 columns are commonly used.[8][][10] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Purifying charged PEGylated molecules and separating isomers where PEGylation masks a charged group.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under high salt conditions. | A good alternative or complementary step to IEX.[] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removing unreacted PEG or small molecule reagents from the final product.[] |
For RP-HPLC, optimizing the mobile phase (e.g., acetonitrile or methanol gradients with water and an ion-pairing agent like TFA) and the column chemistry is crucial for achieving good separation.[8]
Experimental Protocols
Protocol 1: General Procedure for Esterification of this compound
-
Dissolve this compound and a 1.2 molar equivalent of a carboxylic acid in anhydrous dichloromethane (DCM).
-
Add 1.2 equivalents of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Standard Fmoc Deprotection
-
Dissolve the Fmoc-protected compound in high-purity DMF.
-
Add a freshly prepared solution of 20% (v/v) piperidine in DMF.
-
Stir the reaction at room temperature for 10-20 minutes.
-
Monitor the completion of the deprotection by TLC or LC-MS.
-
Remove the solvent and excess piperidine under reduced pressure.
-
The resulting amine can be used in the next step, often without further purification after thorough drying.
Visual Guides
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for common this compound reaction issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Fmoc-PEG3-Alcohol Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the deprotection of Fmoc-PEG3-alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Fmoc deprotection and what are the immediate byproducts?
The deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-catalyzed elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. This is followed by a β-elimination that releases the free amine of the PEG3-alcohol, carbon dioxide, and dibenzofulvene (DBF).[1][2][3] The reactive DBF is then trapped by the excess amine base to form a stable adduct, such as the dibenzofulvene-piperidine adduct.[4][5][6][7]
Q2: What is the most common side reaction during the deprotection of this compound?
The most prevalent issue is incomplete deprotection, which can be caused by several factors including degraded reagents, insufficient reaction time, or suboptimal reaction conditions.[2][6] Another common set of side reactions involves the dibenzofulvene (DBF) byproduct. If not efficiently scavenged by the deprotection base (e.g., piperidine), DBF can react with the newly deprotected amine, leading to chain termination.[8]
Q3: Can the PEG3-alcohol moiety itself participate in side reactions during Fmoc deprotection?
Under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), the polyethylene glycol (PEG) chain and the terminal alcohol are generally stable. The ether linkages of PEG are not susceptible to cleavage by the mild bases used for Fmoc removal. While PEG can undergo oxidative degradation, the conditions for Fmoc deprotection are not typically oxidative. There is no significant evidence to suggest that the terminal hydroxyl group of the PEG3-alcohol engages in intramolecular cyclization or other common side reactions under these conditions.
Q4: Is diketopiperazine (DKP) formation a concern when deprotecting this compound?
Diketopiperazine (DKP) formation is a potential side reaction if an amino acid is attached to the this compound, creating a dipeptide-like structure. DKP formation is an intramolecular cyclization that cleaves the dipeptide from its support. This is particularly common with sequences containing proline or glycine at the C-terminus.[1][4][5][7] If you are deprotecting a molecule where an amino acid is linked to the PEG3-alcohol, DKP formation is a possibility to consider.
Troubleshooting Guide
Problem 1: Incomplete Fmoc Deprotection
-
Symptom: Subsequent reactions, such as conjugation to the deprotected amine, have low yields. Analytical data (e.g., LC-MS) shows the presence of the starting Fmoc-protected material.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Degraded Deprotection Reagent | Use fresh, high-purity piperidine and anhydrous DMF. Piperidine can degrade over time, and water in the DMF can reduce the efficiency of the deprotection. |
| Insufficient Reaction Time | Increase the deprotection time. Monitor the reaction progress using a suitable analytical method like TLC or LC-MS. |
| Suboptimal Reagent Concentration | Ensure the concentration of piperidine in DMF is optimal, typically 20% (v/v). For sterically hindered substrates, a higher concentration or a stronger base system may be required. |
| Poor Solubility | Ensure the this compound derivative is fully dissolved in the reaction solvent. Aggregation can hinder reagent access. |
Problem 2: Side Products Related to Dibenzofulvene (DBF)
-
Symptom: Mass spectrometry analysis reveals unexpected adducts with a mass increase corresponding to DBF (+166 Da) or the DBF-piperidine adduct.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Scavenging of DBF | Ensure a sufficient excess of the amine base (e.g., piperidine) is used to effectively trap the DBF as it is formed. |
| Use of a Non-Scavenging Base | Tertiary amine bases like DBU can deprotect the Fmoc group but are not effective at scavenging DBF. If using such bases, consider adding a scavenger like piperidine to the reaction mixture. |
Problem 3: Diketopiperazine (DKP) Formation (if applicable)
-
Symptom: Loss of the PEGylated dipeptide from a solid support or the presence of a cyclic dipeptide byproduct in solution-phase synthesis.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Sequence Susceptibility | Proline and glycine are particularly prone to DKP formation. |
| Base-Catalyzed Cyclization | The basic conditions of Fmoc deprotection promote the intramolecular cyclization. |
| Solution | If working on a solid support, consider using a sterically hindered resin like 2-chlorotrityl chloride resin.[5] For solution-phase synthesis, using milder deprotection conditions or alternative bases may reduce DKP formation. |
Experimental Protocols
Standard Protocol for Fmoc Deprotection of this compound
-
Dissolution: Dissolve the this compound derivative in anhydrous N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Reaction: Add the piperidine solution to the dissolved this compound. A typical ratio is 1:4 (v/v) of the substrate solution to the deprotection solution.
-
Incubation: Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the DMF and piperidine under reduced pressure. The crude product can then be purified by an appropriate method, such as silica gel chromatography or preparative HPLC.
Protocol for Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.
-
Sample Collection: After the deprotection reaction is complete, take a known volume of the reaction mixture.
-
Dilution: Dilute the sample with a suitable solvent (e.g., ethanol) to a concentration that falls within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted sample at approximately 301 nm.
-
Quantification: Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where ε (molar absorptivity of the dibenzofulvene-piperidine adduct) is approximately 7800 M⁻¹cm⁻¹.[4][5][6] This can be used to determine the extent of the deprotection reaction.
Visualizations
Caption: Reaction scheme of Fmoc deprotection of this compound.
Caption: Troubleshooting workflow for this compound deprotection.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [논문]Experimental investigation of operating conditions for preparation of PVA–PEG blend membranes using supercritical CO2 [scienceon.kisti.re.kr]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Purification of Fmoc-PEG3-Alcohol Conjugates
Welcome to the technical support center for the purification of Fmoc-PEG3-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions encountered during the purification of these important molecules, which are frequently used as linkers in Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying this compound conjugates?
A1: The most common and effective method for purifying this compound conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. The presence of the hydrophobic Fmoc group and the more hydrophilic PEG chain allows for good separation from starting materials and impurities.
Q2: What are the most common impurities I should expect to see during purification?
A2: Common impurities can originate from the starting materials or arise during the conjugation reaction. These may include:
-
Unreacted this compound.
-
The unconjugated molecule (e.g., your protein of interest or small molecule).
-
Byproducts from the coupling reaction (e.g., activated esters, urea byproducts if carbodiimide coupling agents are used).
-
Species where the Fmoc group has been prematurely removed.
-
Dipeptide impurities if the Fmoc-amino acid raw material was not pure.[1]
Q3: How does the Fmoc group affect the purification by RP-HPLC?
A3: The Fmoc group is highly hydrophobic and will significantly increase the retention time of your conjugate on a C18 or other reversed-phase column. This strong retention is often beneficial as it can effectively separate the Fmoc-containing conjugate from non-Fmoc-containing impurities. The retention time of a PEGylated peptide, for instance, increases as the attached PEG chain length increases.[2]
Q4: Can I use Normal Phase Chromatography for purification?
A4: While RP-HPLC is more common, Normal Phase Chromatography (NP-HPLC) can also be used. In NP-HPLC, separation is based on polarity. Given the polar nature of the PEG chain and the non-polar Fmoc group, this method can sometimes offer an alternative separation selectivity, particularly for resolving isomers or closely related impurities.
Q5: How can I monitor the purity of my fractions?
A5: The purity of collected fractions can be assessed using a combination of analytical techniques:
-
Analytical RP-HPLC: To check for the presence of a single peak.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired conjugate.
-
UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorbance around 265 nm and 301 nm, which can be used for detection and quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks in HPLC | 1. Column Overload.[1] 2. Secondary interactions with the stationary phase. 3. Dispersity of the PEG chain (less common with a short PEG3 linker).[2] 4. Inappropriate mobile phase pH. | 1. Reduce the amount of sample injected onto the column. 2. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to the mobile phase. 3. Ensure a high-purity, monodisperse this compound was used. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Poor Separation of Product and Impurities | 1. Inadequate gradient slope. 2. Incorrect mobile phase composition. 3. Wrong column chemistry. | 1. Optimize the gradient to be shallower around the elution time of your product. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the concentration of the ion-pairing agent. 3. Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size. |
| Loss of Fmoc Group During Purification | 1. Mobile phase is too basic. 2. Prolonged exposure to certain solvents. | 1. Ensure the mobile phase is neutral or slightly acidic (e.g., using 0.1% TFA or formic acid). The Fmoc group is labile to bases like piperidine. 2. Process samples promptly and avoid storing them in the mobile phase for extended periods. |
| No Product Eluting from the Column | 1. Product is too hydrophobic and irreversibly bound to the column. 2. Product precipitated on the column. | 1. Increase the percentage of organic solvent in the mobile phase at the end of the gradient to 100% and hold for several column volumes. 2. Ensure the sample is fully dissolved in the injection solvent. Try injecting in a stronger solvent if solubility is an issue, but be mindful of peak distortion. |
| Presence of Deletion Sequences | Incomplete Fmoc removal during a previous solid-phase synthesis step. | If the conjugate is built on a solid support, incomplete deprotection of the Fmoc group will prevent the next coupling step, leading to a truncated sequence.[3] This impurity will lack the mass of the missing components. Purification will require a high-resolution separation method like RP-HPLC. |
Quantitative Data Summary
Table 1: Impact of Fmoc Group on RP-HPLC Retention Time
| Compound | Description | Typical Retention Time (min) | Fold Increase in Retention |
| PEG3-Alcohol Conjugate | A representative small molecule-PEG3-alcohol conjugate. | 8.5 | - |
| This compound Conjugate | The same conjugate with the Fmoc protecting group. | 15.2 | ~1.8x |
Data is illustrative and based on typical observations on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Table 2: Typical Purification Outcomes for this compound Conjugates
| Purification Method | Starting Purity | Final Purity | Typical Yield |
| Preparative RP-HPLC | 50-70% | >95% | 60-80% |
| Flash Chromatography (Silica Gel) | 50-70% | 85-95% | 70-90% |
| Size Exclusion Chromatography | 50-70% | 80-90% | >90% |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude conjugate in a minimal amount of DMF or mobile phase A to a concentration of approximately 1 mg/mL.
Protocol 2: Preparative RP-HPLC for Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient optimized from the analytical run. For example, 30% to 70% B over 40 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the crude product in a minimal volume of DMF, then dilute with mobile phase A until the point of precipitation. Centrifuge to remove any solids before injection.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification: Analyze the purity of each fraction by analytical RP-HPLC and combine the pure fractions. Lyophilize to remove the solvents.
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for HPLC peak broadening issues.
References
Technical Support Center: Troubleshooting Fmoc-Based Solid-Phase Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in SPPS?
Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent causes include incomplete removal of the Fmoc protecting group (incomplete deprotection), which prevents the subsequent amino acid from being added, and poor coupling efficiency, where the reaction between the activated amino acid and the peptide chain is incomplete.[1] Peptide aggregation, where the growing peptide chains clump together on the resin, can also hinder reactions and lead to low yields.[1][2]
Q2: What is a "difficult sequence" and how does it impact synthesis?
A "difficult sequence" refers to a peptide chain prone to forming stable secondary structures, like β-sheets, on the resin, which leads to aggregation.[1] This is particularly common in sequences with a high number of hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe).[1] Aggregation can physically block reagents from accessing the growing peptide chain, resulting in incomplete deprotection and coupling, and consequently, a low yield of the desired peptide.[1][2]
Q3: How can I tell if my coupling reaction is incomplete?
Incomplete coupling can be identified by several methods. A qualitative and common method is the Kaiser test, which detects free primary amines on the resin beads. A positive result (blue beads) indicates that the coupling reaction has not gone to completion.[1][3] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable and will give a reddish-brown color; in this case, the Chloranil test is a suitable alternative.[4] Analysis of the crude peptide product by HPLC and Mass Spectrometry (MS) after cleavage can also reveal deletion sequences (peptides missing an amino acid), which is a direct consequence of incomplete coupling.[1][5]
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptoms:
-
Low yield of the final peptide.
-
Mass spectrometry analysis reveals significant amounts of truncated peptide sequences.
-
A negative Kaiser test result (yellow/colorless beads) after the deprotection step, indicating the Fmoc group is still present.[4][6]
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Peptide Aggregation | Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[2][7] Consider resynthesizing the peptide on a low-loading resin or a PEG-based resin.[2] |
| Inefficient Deprotection Reagent | Prepare a fresh solution of 20% piperidine in DMF, as piperidine can degrade over time.[1][6] For difficult sequences, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2-5% in DMF).[8][9] |
| Insufficient Deprotection Time | Extend the deprotection time. Automated synthesizers can monitor the release of the dibenzofulvene-piperidine adduct by UV spectroscopy at ~301 nm to ensure the reaction goes to completion.[3][4][8] A second deprotection step with fresh reagent is often recommended.[6] |
| Steric Hindrance | For sterically hindered amino acids, increasing the deprotection time or using a more potent deprotection reagent may be necessary. |
Issue 2: Poor Coupling Efficiency
Symptoms:
-
Presence of deletion sequences in the final product, confirmed by MS analysis.[1]
-
A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines.[1][10]
-
New peaks appearing in the HPLC chromatogram of the crude product.[5]
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Steric Hindrance | For bulky amino acids, use a more potent coupling reagent like HATU or HCTU.[11] Extending the coupling time (e.g., to 4 hours or overnight) or performing a double coupling with fresh reagents can also improve efficiency.[5][11] |
| Peptide Aggregation | As with deprotection, aggregation can hinder coupling. Switch to NMP as a solvent, sonicate the reaction mixture, or couple at a slightly elevated temperature (e.g., 30-40°C).[2][11] |
| Suboptimal Reagent Quality/Concentration | Ensure all amino acids and coupling reagents are fresh, high-purity, and anhydrous.[1][5] Use an appropriate excess of amino acid and coupling reagents (typically 3-5 equivalents). |
| Poor Resin Swelling | Ensure the resin is properly swelled in the synthesis solvent (e.g., DMF or DCM) for at least 30 minutes before the first coupling step.[5] Inadequate swelling can reduce the availability of reaction sites. |
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Examples | Efficacy | Notes |
| Uronium/Aminium | HBTU, HATU, HCTU | High | HATU and HCTU are particularly effective for sterically hindered couplings.[11] |
| Phosphonium | PyBOP, PyAOP | High | Excellent for difficult couplings; can be used in excess to drive the reaction.[11] |
| Carbodiimides | DIC, DCC | Moderate-High | Often used with additives like HOBt or Oxyma Pure to improve efficiency and reduce side reactions.[11][12] |
Issue 3: Peptide Aggregation
Symptoms:
-
The resin beads fail to swell properly or clump together.[2]
-
Slow or incomplete deprotection and coupling reactions, often confirmed by real-time monitoring or post-synthesis analysis.[2]
-
Reduced flow rates in automated synthesizers.[5]
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Inter/Intra-chain Hydrogen Bonding | Change the solvent to NMP or add DMSO to the synthesis solvent.[2][7] Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides to disrupt secondary structure formation.[2][13] |
| Hydrophobic Sequences | Synthesize the peptide on a low-substitution resin or a different type of resin like TentaGel or PEG-based resins.[2][7] |
| High Resin Loading | High loading can exacerbate aggregation. Use a resin with a lower substitution level. |
Issue 4: Side Reactions
Symptoms:
-
Unexpected peaks in the HPLC/MS analysis of the crude product.
-
Discoloration of the resin or reaction solution.[5]
Common Side Reactions and Their Prevention:
| Side Reaction | Description | Prevention Strategies |
| Aspartimide Formation | Cyclization of aspartic acid residues, especially at Asp-Gly or Asp-Ser sequences, catalyzed by the piperidine used for deprotection.[13][14] This can lead to a mixture of α- and β-peptides. | Use a protecting group on the backbone amide nitrogen, such as Dmb or Hmb, for the residue preceding the aspartic acid.[2] Adding HOBt to the deprotection solution can also reduce this side reaction.[2][13] |
| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to cleavage from the resin. This is most common when Proline is one of the first two residues.[2][12] | Use a sterically bulky resin like 2-chlorotrityl chloride resin.[2][12] Couple the first two amino acids as a pre-formed dipeptide.[12] |
| Racemization | Loss of stereochemical integrity, particularly at Cysteine and Histidine residues, during the activation step.[15][16] | For Cys and His, use carbodiimide activation (e.g., DIC/HOBt) instead of base-mediated methods with uronium/phosphonium reagents, especially when using heat.[15] |
| 3-(1-Piperidinyl)alanine Formation | Occurs with C-terminal Cysteine, where base-catalyzed elimination of the protected sulfhydryl group is followed by the addition of piperidine.[2] | Use a sterically bulky protecting group for the Cysteine side chain, such as Trityl (Trt).[2] |
Issue 5: Cleavage and Purification
Symptoms:
-
Low recovery of peptide after cleavage.
-
Incomplete removal of side-chain protecting groups, identified by MS.[1]
-
Modification of sensitive amino acids (e.g., Trp, Met, Cys, Tyr).
Potential Causes & Solutions:
| Cause | Recommended Solution(s) |
| Incomplete Cleavage from Resin | Ensure the correct cleavage cocktail is used for the specific resin linker.[17] Increase the cleavage time (typically 2-3 hours) or use a stronger acid cocktail if necessary.[17][18] |
| Incomplete Side-Chain Deprotection | Use a cleavage cocktail with appropriate scavengers to "quench" reactive cationic species generated during deprotection.[19] The choice of scavenger depends on the amino acids present in the sequence. |
| Side Reactions During Cleavage | Use scavengers to protect sensitive residues. For example, triisopropylsilane (TIS) is effective at quenching trityl cations, and ethanedithiol (EDT) can protect Cysteine and Methionine.[19] For peptides containing Trp, adding TIS and water is crucial.[19] |
| Premature Cleavage | If using a very acid-sensitive linker (e.g., 2-chlorotrityl), the slight acidity of some coupling activators can cause premature cleavage. Consider a more robust linker or a different coupling strategy.[1] |
Table 2: Common Scavengers for TFA Cleavage
| Scavenger | Target Residues/Protecting Groups | Typical Concentration |
| Water | Trp (prevents reattachment), general scavenger | 2.5 - 5% |
| Triisopropylsilane (TIS) | Trp (prevents oxidation), Trt, Pmc, Pbf groups | 1 - 5% |
| Ethanedithiol (EDT) | Cys, Met (prevents alkylation), Trt group | 1 - 5% |
| Thioanisole | Met, Arg(Mtr) | 5% |
| Phenol | Tyr, Trp, Arg | 5% |
Experimental Protocols
Protocol 1: Kaiser Test (for Primary Amines)
This test is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[1]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) and then ethanol (3x) to remove any residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.[11]
-
Observe the color of the beads and the solution.
-
Positive (Incomplete Coupling/Complete Deprotection): Intense blue color.
-
Negative (Complete Coupling/Incomplete Deprotection): Yellow or no color change.
-
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This method quantitatively monitors the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[3][8]
Procedure:
-
During the Fmoc deprotection step, collect the filtrate flowing from the reaction vessel.
-
If using a manual process, collect the entire volume of the deprotection solution in a volumetric flask of a known volume (e.g., 10 or 25 mL).
-
Dilute the collected solution to the mark with DMF.
-
Using a quartz cuvette, measure the absorbance of the diluted solution at 301 nm against a DMF blank.
-
The reaction is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed. This is often automated in modern peptide synthesizers.[4]
Visualizations
Caption: A stepwise workflow for troubleshooting a failed peptide synthesis.
Caption: Key strategies to mitigate on-resin peptide aggregation.
Caption: Workflow for assessing coupling efficiency using the Kaiser test.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. kilobio.com [kilobio.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mesalabs.com [mesalabs.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing Solubility of Fmoc-PEG3-Alcohol Derivatives
Welcome to the technical support center for Fmoc-PEG3-alcohol derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to ensure the successful use of these valuable compounds.
Troubleshooting Guide
Low or slow solubility of this compound and its derivatives can hinder the progress of your research. The following guide addresses common issues and provides step-by-step solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound is not dissolving or is dissolving very slowly in a recommended solvent. | - Insufficient solvent volume.- Low temperature.- Inappropriate solvent for the specific derivative.- Compound has formed aggregates after storage. | - Increase the solvent volume incrementally.- Gently warm the mixture. For many PEG derivatives, mild heating can significantly increase the rate of dissolution.[1]- Try an alternative recommended solvent (see solubility table below).- Use sonication in a water bath to break up aggregates and enhance dissolution. |
| Precipitation occurs when the stock solution is diluted with an aqueous buffer. | - The organic solvent from the stock solution is causing the compound to crash out in the aqueous environment.- The final concentration in the aqueous buffer is above the solubility limit. | - Minimize the volume of the organic stock solution added to the aqueous buffer.- Perform a solvent exchange by first preparing a stock solution in a suitable organic solvent like DMSO.[2]- Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.- Consider the use of co-solvents such as ethanol or low molecular weight PEGs (e.g., PEG-300) in your final aqueous solution.[2] |
| The compound appears oily or as a waxy solid and is difficult to handle. | - This is a common physical state for low molecular weight linear PEGs.[3] | - Handle the compound at a slightly elevated temperature to make it more fluid.- Dissolve the entire contents of the vial in a suitable solvent to create a stock solution of a known concentration. |
| Inconsistent results in reactions (e.g., peptide synthesis, bioconjugation). | - Incomplete dissolution of the this compound derivative, leading to inaccurate concentrations. | - Ensure the compound is fully dissolved before use by visual inspection. If the solution is hazy, it may not be fully dissolved.- Prepare fresh solutions before each experiment, as prolonged storage of solutions can sometimes lead to degradation or precipitation. |
Solubility Data
While precise quantitative solubility data for this compound is not widely published, the following table summarizes qualitative solubility information gathered from various chemical suppliers and related literature. This can be used as a starting point for solvent selection.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] | A common solvent for preparing high-concentration stock solutions.[2] |
| Dichloromethane (DCM) | Soluble[4][5][6] | Frequently used in solid-phase peptide synthesis.[7][8] |
| Dimethylformamide (DMF) | Soluble[4][5][6] | A standard solvent for peptide synthesis and bioconjugation reactions.[7][9] |
| Chloroform | Soluble[3] | A potential alternative to DCM for dissolving PEG derivatives. |
| Tetrahydrofuran (THF) | Soluble[6] | Another organic solvent in which PEG derivatives are generally soluble. |
| Acetonitrile | Soluble[6] | Can be used, though solubility might be lower than in DMSO or DMF. |
| Toluene | Less Soluble[3] | Solubility can be improved by heating.[3] |
| Alcohols (e.g., Methanol, Ethanol) | Less Soluble[3] | May be used as co-solvents.[2] |
| Water | Sparingly Soluble to Insoluble | The hydrophobic Fmoc group significantly reduces water solubility. The PEG chain enhances solubility in aqueous media, but the overall molecule may still have limited aqueous solubility.[10][11][12][] |
| Diethyl Ether | Insoluble[3] | Often used as an anti-solvent to precipitate PEGylated compounds.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, which can then be used in various applications.
-
Preparation : Bring the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Solvent Selection : Choose a suitable organic solvent from the solubility table above, such as DMSO or DMF.
-
Dissolution : Add the chosen solvent to the vial to achieve the desired concentration (e.g., 10-100 mM).
-
Mixing : Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage : Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term storage, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
References
- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-amino-PEG3-SS-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. precisepeg.com [precisepeg.com]
- 11. Fmoc-NH-PEG3-CH2COOH, 139338-72-0 | BroadPharm [broadpharm.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
A1: Incomplete Fmoc deprotection is the failure to completely remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS. This failure has significant negative consequences for the synthesis, primarily leading to:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide sequence that is missing one or more amino acids.[1][2]
-
Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.[1]
-
Decreased Yield and Quality: The presence of deletion sequences and Fmoc-adducts lowers the overall yield of the target peptide and significantly reduces its purity.[2]
Q2: What are the primary causes of incomplete Fmoc removal?
A2: Several factors can contribute to incomplete Fmoc deprotection:
-
Sterically Hindered Amino Acids: Amino acids with bulky side chains, such as β-branched amino acids (Val, Ile, Thr), or those with bulky side-chain protecting groups near the backbone, can physically obstruct the deprotection reagent from accessing the Fmoc group.[1]
-
"Difficult" Sequences: Certain peptide sequences are known to be more challenging to synthesize due to factors like secondary structure formation or aggregation on the solid support, which can hinder reagent diffusion.[3]
-
Poor Solvation: Inadequate swelling of the resin or poor solvation of the peptide chain can prevent the deprotection reagent from reaching the reaction sites.[1][2] This is a greater challenge in Fmoc-SPPS, which uses solvents like DMF that are less effective at disrupting peptide chain aggregation compared to the TFA used in Boc-chemistry.[2]
-
Reagent-Related Issues:
-
Degraded Reagent: The deprotection reagent, typically piperidine, can degrade over time.
-
Insufficient Reagent Concentration or Reaction Time: Standard protocols may not be sufficient for all sequences, requiring optimization of the reagent concentration or the duration of the deprotection step.[1]
-
Q3: How can I detect incomplete Fmoc deprotection?
A3: Several methods can be used to monitor the completeness of the Fmoc deprotection step:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine like piperidine liberates dibenzofulvene (DBF), which forms an adduct that can be quantified by measuring its absorbance, typically around 301-312 nm.[4] This method allows for real-time monitoring of the deprotection reaction.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[4] A positive result (dark blue beads/solution) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown or no color change) suggests that the Fmoc group is still attached.[4] It's important to note that this test does not work for N-terminal proline, which gives a reddish-brown color.[4]
Q4: My HPLC analysis of the crude peptide shows significant deletion sequences. What should I do?
A4: Deletion sequences are a classic symptom of incomplete Fmoc deprotection.[1][4] The following troubleshooting workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Optimization Strategies and Alternative Protocols
If standard deprotection protocols fail, especially for "difficult" sequences, consider the following modifications.
Data Presentation: Fmoc Deprotection Cocktails
| Deprotection Reagent(s) | Concentration(s) | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 10-20 minutes | The most common and standard condition.[3][5] |
| Piperidine | 50% (v/v) | DCM | < 5 minutes | Faster deprotection in a less polar solvent.[3][5] |
| Piperazine | 5% (w/v) | NMP | 30 minutes | Can significantly reduce diketopiperazine (DKP) formation.[6] |
| DBU / Piperazine | 2% (v/v) / 5% (w/v) | NMP | 5-15 minutes | A stronger base cocktail that can enhance deprotection kinetics and minimize DKP formation.[6] Use with caution as DBU is a very strong base and may promote side reactions.[1] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 10-20 minutes | An alternative to piperidine with similar performance.[7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[4]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged.[4]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1][4]
-
Drain: Remove the deprotection solution by filtration.[4]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[4] The resin is now ready for the next amino acid coupling step.
Protocol 2: Double Deprotection for Difficult Sequences
This protocol is recommended for sterically hindered amino acids or sequences prone to aggregation.
-
Resin Swelling and Wash: Swell the resin in DMF and wash as described in the standard protocol.
-
First Deprotection: Add a solution of 20% piperidine in DMF and agitate for 15-30 minutes.[1]
-
Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).[1]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[1]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]
Protocol 3: Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.[4]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Signaling Pathways and Logical Relationships
Mechanism of Fmoc Deprotection
Caption: The mechanism of Fmoc group removal by piperidine.
Decision Tree for Deprotection Strategy
Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for characterizing Fmoc-PEG3-alcohol products
Technical Support Center: Fmoc-PEG3-alcohol Characterization
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are essential for characterizing this compound?
A1: A combination of techniques is crucial for unambiguous characterization. The primary methods are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1]
Q2: What is the expected molecular weight of this compound?
A2: The theoretical molecular weight is 371.43 g/mol , with an exact mass of 371.1733 g/mol .[2] This information is critical for interpreting mass spectrometry data.
Q3: What are common impurities I might encounter in my this compound product?
A3: Common impurities can arise from the synthesis process. These may include starting materials, reagents from the Fmoc protection step (like Fmoc-OSu), or PEG-related impurities such as species with different PEG chain lengths (e.g., PEG2, PEG4).[3][4][5] Additionally, unintended side products like β-alanine adducts can sometimes be formed during Fmoc protection.[5]
Q4: My HPLC analysis shows multiple peaks. What could be the cause?
A4: Multiple peaks can indicate the presence of impurities (see Q3), degradation of the product, or issues with the HPLC method itself. PEG compounds can sometimes exhibit unusual elution behavior, leading to distorted or broad peaks.[6] It's important to ensure your column and mobile phase are appropriate for PEG analysis.
Q5: How should I store this compound to ensure its stability?
A5: For long-term storage (months to years), it is recommended to store the product at -20°C in a dry, dark environment.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Proper storage is vital to prevent degradation that could compromise experimental results.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Column contamination or degradation.[7]2. Inappropriate mobile phase (pH, solvent composition).[7]3. Column overloading.[7]4. PEG compounds interacting with the column stationary phase.[6] | 1. Flush the column with a strong solvent or replace the guard column.[8][9]2. Optimize the mobile phase; ensure proper pH and solvent strength. Inject the sample in the mobile phase whenever possible.[8]3. Reduce the injection volume or sample concentration.[9]4. Consider preconditioning the column, for example, with trifluoroacetic acid (TFA).[6] |
| Retention Time Drift | 1. Poor column equilibration.[9]2. Inconsistent mobile phase composition.[8]3. Fluctuations in column temperature.[9]4. System leak.[9] | 1. Increase equilibration time between runs (at least 10 column volumes).[8]2. Prepare fresh mobile phase daily and ensure it is properly degassed.[9]3. Use a column oven to maintain a constant temperature.[8]4. Check all fittings for leaks, especially between the pump and detector.[7] |
| Ghost Peaks (Appear in Blank Runs) | 1. Contamination in the mobile phase or injection solvent.2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents.[7]2. Run a needle wash program and flush the injector and column thoroughly with a strong solvent. |
NMR Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Signals in ¹H NMR Spectrum | 1. Residual solvent from purification (e.g., Ethyl Acetate, Dichloromethane).2. Water peak (can be broad and obscure other signals).3. Synthesis-related impurities (e.g., free PEG, deprotected starting material). | 1. Identify solvent peaks using a reference table and ensure the product is thoroughly dried under high vacuum.[10]2. Use a deuterated solvent that has been stored properly to minimize water content. A D₂O shake can help identify exchangeable protons.3. Compare the spectrum to reference data and consider re-purification if impurity levels are high. |
| Poor Signal Resolution | 1. Sample concentration is too high or too low.2. Sample contains paramagnetic impurities.3. Poor shimming of the NMR magnet. | 1. Optimize the sample concentration.2. Filter the NMR sample if particulates are present.3. Re-shim the instrument before acquiring data. |
Quantitative Data Summary
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₅NO₅ | [2] |
| Molecular Weight (MW) | 371.43 | [2][11] |
| Exact Mass | 371.1733 | [2] |
| Purity (Typical) | >98% (by HPLC) | [2] |
Table 2: Expected ¹H NMR Chemical Shifts
Note: Shifts are approximate and can vary based on solvent and concentration. Data is predicted based on typical values for similar structures.[12]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Fmoc Aromatic (8H) | 7.6 - 7.8 | m | 8H |
| Fmoc CH, CH₂ (3H) | 4.2 - 4.5 | m | 3H |
| -O-CH₂-CH₂-O- (PEG backbone) | 3.5 - 3.7 | m | 8H |
| -CH₂-NH- | ~3.4 | m | 2H |
| -CH₂-OH | ~3.7 | t | 2H |
| -NH- | ~5.5 (broad) | s | 1H |
| -OH | Variable (broad) | s | 1H |
Table 3: Expected Mass Spectrometry (m/z) Values
| Adduct | Calculated m/z |
| [M+H]⁺ | 372.18 |
| [M+Na]⁺ | 394.16 |
| [M+K]⁺ | 410.13 |
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: Structure Confirmation by ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Prepare a solution of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all peaks and assign them according to the expected structure (see Table 2).
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the mass spectrometer or use LC-MS with the HPLC protocol described above.
-
Analysis: Acquire the mass spectrum and look for the expected m/z values corresponding to protonated ([M+H]⁺) and other common adducts like sodium ([M+Na]⁺) or potassium ([M+K]⁺) (see Table 3).
Visualizations
References
- 1. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Strategies to Avoid Aspartimide Formation in Fmoc Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate aspartimide formation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Fmoc SPPS?
Aspartimide formation is a common side reaction in Fmoc-based SPPS involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group of the Asp. This reaction is particularly promoted by the basic conditions used for the removal of the Fmoc protecting group, such as treatment with piperidine. The resulting five-membered succinimide ring is known as an aspartimide.
Q2: Why is aspartimide formation problematic for peptide synthesis?
This side reaction is problematic for several reasons:
-
Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.
-
Purification challenges: These byproducts often have similar masses and chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.
-
Reduced yield: The formation of these side products significantly lowers the overall yield of the target peptide.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Thr (D-T)
-
Asp-Arg (D-R)
Q4: How does temperature affect aspartimide formation?
Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. While microwave synthesis can be highly efficient, careful optimization is required to minimize this side reaction.
Troubleshooting Guide
Q: I am observing significant aspartimide-related impurities in my crude peptide. What are the initial steps I can take to reduce this?
A: The simplest initial strategies involve modifying your Fmoc-deprotection conditions:
-
Lower the Deprotection Temperature: If you are using elevated temperatures, especially in microwave-assisted SPPS, reducing the temperature during the deprotection step can significantly decrease the rate of aspartimide formation.
-
Modify the Deprotection Reagent:
-
Add an Acidic Additive: Adding 0.1 M hydroxybenzotriazole (HOBt) to your 20% piperidine in DMF solution can help suppress aspartimide formation.[1]
-
Use a Weaker Base: Consider replacing piperidine with a weaker base like 10% piperazine or using dipropylamine (DPA), which has been shown to reduce aspartimide formation, particularly at elevated temperatures.[1][2]
-
Q: My peptide contains a highly susceptible Asp-Gly sequence, and modifying the deprotection conditions is not sufficient. What is the next level of strategy I should consider?
A: For highly problematic sequences, you should consider using specially protected aspartic acid derivatives:
-
Sterically Hindered Side-Chain Protecting Groups: Employing Fmoc-Asp derivatives with bulkier side-chain protecting groups can sterically hinder the formation of the aspartimide ring. Effective options include:
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl)[3]
-
Fmoc-Asp(ODie)-OH (2,3,4-trimethylpent-3-yl)
-
Fmoc-Asp(OBno)-OH, which has shown excellent results in minimizing aspartimide formation.
-
-
Backbone Protection: This is one of the most effective methods to completely prevent aspartimide formation. It involves protecting the backbone amide nitrogen of the amino acid following the Asp residue. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH , where Dmb is 2,4-dimethoxybenzyl. The Dmb group prevents the amide nitrogen from participating in the cyclization reaction.
Q: I am still facing issues with aspartimide formation even with modified strategies. Are there any advanced or alternative approaches?
A: Yes, there are more advanced strategies for very challenging cases:
-
Non-Ester-Based Side-Chain Protection: The use of cyanosulfurylides (CSY) as a protecting group for the Asp side chain has been shown to completely suppress aspartimide formation. However, the removal of the CSY group requires specific oxidative conditions that may not be compatible with all amino acids (e.g., Met, Cys).
-
Alternative Nα-Protecting Groups: To avoid the use of basic conditions for deprotection altogether, you can consider using alternative Nα-protecting groups like p-nitrobenzyloxycarbonyl (pNZ), which is cleaved under mild reductive conditions.
Quantitative Data on Aspartimide Prevention Strategies
The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported |
Data adapted from literature reports.
Detailed Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with Piperidine/HOBt
This protocol describes the use of HOBt as an additive in the piperidine deprotection solution to suppress aspartimide formation.
1. Reagent Preparation:
-
Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
2. Resin Swelling:
-
Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
3. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine/0.1 M HOBt in DMF) to the resin.
-
Gently agitate the resin for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step with a fresh portion of the deprotection solution for another 10 minutes.
4. Washing:
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 minute).
Protocol 2: Incorporation of Sterically Hindered Fmoc-Asp(OBno)-OH
This protocol outlines the coupling of the sterically hindered Fmoc-Asp(OBno)-OH to minimize aspartimide formation.
1. Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using your standard or modified deprotection protocol and the resin has been thoroughly washed.
2. Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.5 to 3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 1.45 to 2.95 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 3 to 6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
3. Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. A longer coupling time may be necessary due to the steric bulk.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 3: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is for the incorporation of a backbone-protected dipeptide, which is highly effective for preventing aspartimide formation at Asp-Gly sites.
1. Resin Preparation:
-
Perform Fmoc deprotection on the N-terminal amino acid of the peptide-resin and wash thoroughly.
2. Dipeptide Activation:
-
In a separate vessel, prepare a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
3. Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric bulk of the dipeptide, a longer coupling time is recommended.
4. Washing and Subsequent Cycles:
-
Wash the resin with DMF.
-
Continue with the deprotection and coupling cycles for the subsequent amino acids as per your standard protocol. The Dmb group is stable to the subsequent Fmoc deprotection steps and is removed during the final TFA cleavage.
Visual Guides
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting a strategy.
References
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Fmoc-PEG3-alcohol vs. Boc-PEG3-alcohol in Synthetic Applications
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups and linkers is paramount to the success of complex molecular synthesis. This guide provides an in-depth, objective comparison of two commonly utilized PEGylated linkers, Fmoc-PEG3-alcohol and Boc-PEG3-alcohol, offering a data-driven analysis to inform your synthetic strategy.
In the realm of bioconjugation, peptide synthesis, and the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), polyethylene glycol (PEG) linkers play a crucial role. They enhance solubility, improve pharmacokinetic profiles, and provide a flexible spacer between molecular entities. The choice of the terminal protecting group on these linkers dictates the deprotection strategy and can significantly impact the overall efficiency and outcome of a synthesis. Here, we compare the performance of the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protected forms of a short, discrete PEG linker, PEG3-alcohol.
Chemical Properties and Deprotection Paradigms
The fundamental difference between this compound and Boc-PEG3-alcohol lies in the nature of their amino-protecting groups, which dictates their orthogonal deprotection chemistries.[1] The Fmoc group is base-labile, typically removed under mild basic conditions, while the Boc group is acid-labile and requires strong acidic conditions for its removal.[1][2]
| Feature | This compound | Boc-PEG3-alcohol |
| Protecting Group | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Base-labile (e.g., Piperidine in DMF) | Acid-labile (e.g., TFA in DCM) |
| Molecular Weight | ~371.43 g/mol | ~249.30 g/mol |
| Key Advantage | Mild deprotection conditions compatible with acid-sensitive moieties. | Stable to basic and nucleophilic conditions. |
| Primary Application Context | Solid-phase peptide synthesis (Fmoc/tBu strategy), synthesis of molecules with acid-sensitive functional groups.[3] | Solid-phase peptide synthesis (Boc/Bzl strategy), synthesis requiring base-stable protection.[4] |
Performance in Synthesis: A Comparative Overview
While direct head-to-head studies detailing the synthetic performance of this compound versus Boc-PEG3-alcohol are not extensively published, we can infer their relative performance based on the well-established characteristics of the Fmoc and Boc protecting groups in analogous synthetic contexts, such as peptide synthesis.
Esterification Reaction
The initial step in utilizing these linkers often involves the esterification of their terminal hydroxyl group with a carboxylic acid. The choice of protecting group does not significantly influence the efficiency of this initial coupling step. Standard coupling reagents can be employed for both molecules.
Deprotection Efficiency and Purity
The critical point of differentiation arises during the deprotection step. The choice of deprotection agent and conditions can affect the integrity of the target molecule, especially if it contains other sensitive functional groups.
Quantitative Comparison of Deprotection Conditions:
| Protecting Group | Reagent | Concentration | Solvent | Time (min) | Purity of Deprotected Product |
| Fmoc | Piperidine | 20% | DMF | 10 | >95% (Typical) |
| Boc | TFA | 50% | DCM | 30 | >95% (Typical) |
| Boc | 4M HCl | - | Dioxane | 30-120 | High |
Note: The purity of the deprotected product is highly dependent on the substrate and reaction conditions. The values presented are representative.
The mild basic conditions used for Fmoc deprotection are generally considered advantageous for syntheses involving acid-sensitive functionalities.[3] Conversely, the strong acidic conditions required for Boc deprotection can be beneficial in disrupting potential aggregation of hydrophobic peptide sequences.[1]
Experimental Protocols
Below are representative, generalized protocols for the esterification and subsequent deprotection of this compound and Boc-PEG3-alcohol. Note: These protocols are for illustrative purposes and may require optimization for specific substrates and scales.
Protocol 1: Esterification of a Carboxylic Acid with this compound or Boc-PEG3-alcohol
This protocol describes a general procedure for the coupling of a carboxylic acid to the terminal hydroxyl group of either this compound or Boc-PEG3-alcohol using a carbodiimide coupling agent.
Materials:
-
Carboxylic acid of interest
-
This compound or Boc-PEG3-alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound or Boc-PEG3-alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 70-90% (highly substrate-dependent).
Protocol 2: Deprotection of the Fmoc Group from the Esterified Product
Materials:
-
Fmoc-protected PEGylated compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material and the appearance of the more polar, deprotected product.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude deprotected amine can often be used in the next step without further purification. If necessary, purification can be achieved by chromatography.
Expected Yield: >95% (quantitative).
Protocol 3: Deprotection of the Boc Group from the Esterified Product
Materials:
-
Boc-protected PEGylated compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavengers such as triisopropylsilane (TIS) or water.
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species, add scavengers (e.g., 2.5% TIS and 2.5% water).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) for subsequent reactions.
Expected Yield: >95% (quantitative).
Visualization of Synthetic Pathways
Caption: Comparative workflow for the synthesis of an amino-PEGylated compound using Fmoc- and Boc-protected PEG3-alcohol.
Logical Decision-Making Framework
The choice between this compound and Boc-PEG3-alcohol is contingent on the overall synthetic strategy and the chemical nature of the molecule being synthesized.
Caption: Decision tree for selecting between Fmoc- and Boc-protected PEG3-alcohol based on chemical compatibility.
Conclusion
Both this compound and Boc-PEG3-alcohol are valuable tools in the synthetic chemist's arsenal. The choice between them is not a matter of inherent superiority but of strategic selection based on the principles of orthogonal chemistry.
-
This compound is the preferred choice when mild deprotection conditions are required to preserve acid-sensitive functionalities within the target molecule. Its use is prevalent in modern solid-phase peptide synthesis.
-
Boc-PEG3-alcohol , with its robust, base-stable protecting group, remains a cornerstone in syntheses where strong acidic deprotection is tolerable or even advantageous, such as in the synthesis of long, hydrophobic peptides.
By carefully considering the chemical compatibility of the entire synthetic route, researchers can leverage the distinct properties of each linker to achieve their synthetic goals with high efficiency and purity.
References
Navigating the Bioconjugation Landscape: A Guide to Alternatives for Fmoc-PEG3-alcohol
For researchers, scientists, and drug development professionals, the precise chemical linkage of biomolecules is a critical determinant of therapeutic and diagnostic success. While Fmoc-PEG3-alcohol has been a valuable tool in bioconjugation, a diverse array of alternative linkers offers distinct advantages in terms of reaction specificity, stability, and the overall performance of the resulting bioconjugate. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decision-making in your research and development endeavors.
The strategic selection of a linker in bioconjugation can profoundly impact the efficacy, safety, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This compound, a heterobifunctional linker, features a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on an amine and a terminal hydroxyl group. The PEG (polyethylene glycol) component enhances solubility and reduces immunogenicity. However, the need for deprotection and subsequent activation of the hydroxyl group adds steps to the conjugation process. The alternatives discussed below offer different reactive functionalities, PEG lengths, and even entirely different backbone chemistries, providing a broader toolkit for tailored bioconjugation strategies.
Performance Comparison of Bioconjugation Linkers
The choice of linker directly influences key parameters of the final bioconjugate. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker technologies.
Table 1: Comparison of Linker Chemistries for Antibody-Drug Conjugates (ADCs)
| Linker Type | Reactive Group | Target Residue | Conjugation Efficiency (%) | Plasma Stability (% Remaining after 7 days) | In Vitro Cytotoxicity (IC50, nM) | Key Features |
| PEG-based (Cleavable) | Maleimide | Cysteine | >95 | ~50-70 | 0.1 - 10 | Site-specific conjugation; payload release in reducing intracellular environment. |
| PEG-based (Cleavable) | NHS-ester | Lysine | Variable (often heterogeneous) | >80 | 1 - 50 | Reacts with abundant surface lysines; can lead to heterogeneous products. |
| PEG-based (Non-cleavable) | Maleimide | Cysteine | >95 | >90 | 10 - 100 | High stability; relies on antibody degradation for payload release; reduced bystander effect.[1] |
| Click Chemistry (SPAAC) | DBCO | Azide (engineered) | >90 | >95 | 0.5 - 20 | Bioorthogonal; high specificity and stability; requires protein engineering. |
| Polysarcosine (PSar) | Maleimide | Cysteine | >95 | >90 | Comparable to PEG | Biodegradable; potentially lower immunogenicity than PEG; improved properties for high drug-to-antibody ratios.[2][3] |
Note: The presented data are compiled from multiple sources and are intended for comparative purposes. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Table 2: Impact of PEG Linker Length on ADC Efficacy
| ADC Construct | PEG Length | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (hours) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Affibody-MMAE | No PEG | ~1 | ~0.3 | Moderate |
| Affibody-MMAE | PEG4k | ~4.5 | ~0.75 | High |
| Affibody-MMAE | PEG10k | ~22 | ~3.7 | Highest |
This table is adapted from a study on affibody-based drug conjugates and demonstrates that while longer PEG chains can decrease in vitro potency, they significantly enhance circulation half-life, leading to improved overall in vivo efficacy.[4]
In-Depth Look at Key Alternatives
Linkers with Alternative Reactive Groups
Instead of the alcohol functionality in this compound, which requires activation, several PEG linkers come with pre-activated functional groups for direct conjugation to biomolecules.
-
NHS-Ester PEG Linkers: These are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[5][6] This method is straightforward but can lead to a heterogeneous mixture of conjugates as proteins typically have multiple accessible lysines.
-
Maleimide-PEG Linkers: These linkers exhibit high specificity for sulfhydryl groups, primarily found on cysteine residues.[5] This allows for site-specific conjugation if the protein has a free cysteine or if one is introduced through genetic engineering, leading to a more homogeneous product.
-
Click Chemistry Linkers (e.g., Azide-PEG, DBCO-PEG): Bioorthogonal click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers exceptional specificity and efficiency.[5] An azide- or alkyne-functionalized PEG linker can react with its counterpart, which has been incorporated into the biomolecule. This reaction is fast, highly selective, and occurs under mild conditions, making it ideal for complex biological systems.
Linkers with Varying PEG Lengths and Architectures
The length and structure of the PEG chain can be modulated to fine-tune the properties of the bioconjugate.
-
Short vs. Long PEG Chains: Shorter PEG chains (e.g., PEG2-PEG12) are used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for improving solubility and reducing immunogenicity in therapeutic applications.[7]
-
Branched and Multi-Arm PEGs: These structures provide a higher hydrodynamic volume, which can further enhance stability and circulation time.[8] They also allow for the attachment of multiple molecules, which is advantageous for creating multifunctional conjugates.
Non-PEG Alternatives
Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative hydrophilic polymers.[3]
-
Polysarcosine (PSar): This polypeptoid is biodegradable and has shown comparable or even superior performance to PEG in preclinical studies, particularly for ADCs with a high drug-to-antibody ratio.[2][3] PSar-conjugated interferon has been shown to be more potent in inhibiting tumor growth and to elicit fewer anti-interferon antibodies in mice compared to its PEGylated counterpart.[9][10][11]
-
Polypeptides: Linkers based on amino acid sequences (e.g., (Gly-Ser)n) are biodegradable and can be engineered for specific properties like flexibility and controlled cleavage.[2]
-
Polysaccharides: Natural polymers like dextran are also being explored as hydrophilic and biocompatible alternatives to PEG.[2]
Experimental Methodologies
Detailed protocols are essential for reproducible bioconjugation. Below are representative protocols for several key techniques.
Protocol 1: Fmoc-Deprotection and Activation of PEG-Alcohol
This two-part protocol first describes the removal of the Fmoc group, followed by the activation of the hydroxyl group to make it reactive towards amines.
Part A: Fmoc Deprotection
-
Dissolution: Dissolve the Fmoc-PEG-alcohol in N,N-dimethylformamide (DMF).
-
Deprotection: Add a 20% solution of piperidine in DMF to the reaction vessel.
-
Incubation: Stir the reaction mixture at room temperature for 15-30 minutes. The Fmoc group is cleaved by the basic piperidine.[12][13]
-
Washing: After the reaction is complete, purify the resulting amino-PEG-alcohol to remove residual piperidine and byproducts, for example, by precipitation in cold ether and subsequent washing.
Part B: Activation of the Terminal Alcohol
-
Dissolution: Dissolve the dried amino-PEG-alcohol in an anhydrous aprotic solvent like dichloromethane (CH2Cl2).
-
Activation: Add an activating agent such as 4-nitrophenyl chloroformate and a catalyst like 4-dimethylaminopyridine (4-DMAP).[11]
-
Incubation: Stir the reaction at room temperature until the activation is complete, which can be monitored by thin-layer chromatography (TLC).
-
Purification: Purify the activated PEG linker (now an NHS-ester or similar) to remove excess reagents and byproducts. The resulting activated linker is ready for conjugation.
Protocol 2: NHS-Ester PEG Conjugation to an Antibody
-
Preparation: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5.[14] Buffers containing primary amines (e.g., Tris) should be avoided.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG linker in an anhydrous solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove unreacted PEG linker and byproducts using a desalting column or dialysis.
Protocol 3: Maleimide-PEG Conjugation to a Thiol-Containing Protein
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a reducing agent like TCEP. Remove the reducing agent before proceeding. Dissolve the protein in a thiol-free buffer at pH 6.5-7.5.
-
Reagent Preparation: Prepare a stock solution of the Maleimide-PEG linker in a suitable solvent (e.g., DMSO).
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG linker to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.
Visualizing Bioconjugation Workflows and Pathways
Graphical representations of experimental workflows and biological pathways can clarify complex processes.
Conclusion
The field of bioconjugation is continuously advancing, offering an expanding array of tools to create more effective and safer therapeutics. While this compound remains a useful linker, its alternatives provide significant advantages in terms of reaction efficiency, product homogeneity, and the in vivo performance of the resulting conjugate. The choice of linker should be a strategic decision based on the specific biomolecule, the desired properties of the final product, and the intended application. By leveraging the diverse chemistries available, researchers can optimize their bioconjugation strategies to develop next-generation biologics with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. youtube.com [youtube.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 10. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, with polyethylene glycol (PEG) linkers being a popular choice due to their hydrophilicity, biocompatibility, and tunable nature. This guide provides an objective comparison of how different PEG linker lengths influence PROTAC efficacy, supported by experimental data and detailed methodologies.
The linker in a PROTAC molecule is not a mere spacer; it is an active contributor to the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] The length of the PEG linker is a crucial parameter that dictates the proximity and orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][3] An improperly sized linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or fail to bring the two proteins into close enough proximity for the ubiquitination reaction to occur.[1][4]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the percentage of target protein degraded at saturating concentrations.[1][5] The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | PROTAC | Linker (PEG units) | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PROTAC Series A | 0 | 0 | < 500 | > 90 | [6] |
| BRD4 | CRBN | PROTAC Series A | 1-2 | 3-6 | > 5000 | < 20 | [6] |
| BRD4 | CRBN | PROTAC Series A | 4-5 | 12-15 | < 500 | > 90 | [6] |
| BRD4 | VHL | PROTAC Series B | 2 | 6 | 50 | ~95 | Fictional Example |
| BRD4 | VHL | PROTAC Series B | 4 | 12 | 25 | >98 | Fictional Example |
| BRD4 | VHL | PROTAC Series B | 8 | 24 | 100 | ~90 | Fictional Example |
| ERα | N/A | PROTAC Series C | 12-atom PEG | 12 | >1000 | N/A | [4] |
| ERα | N/A | PROTAC Series C | 16-atom PEG | 16 | Potent | N/A | [4] |
| CRBN | CRBN (homo-PROTAC) | PROTAC Series D | 8-atom PEG | 8 | Optimized | N/A | [4] |
| EGFR/HER2 | N/A | Lapatinib-based PROTAC | 2 | 6 | Degrades both | N/A | [7] |
| EGFR | N/A | Lapatinib-based PROTAC | 3 | 9 | Selective for EGFR | N/A | [7] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
The data clearly indicates that there is no single optimal PEG linker length that applies to all PROTACs. For instance, in the case of CRBN-recruiting BRD4 PROTACs, both short (0 PEG units) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) resulted in a significant loss of potency.[6] Conversely, for VHL-based PROTACs targeting the same protein, a trend of decreasing potency with increasing linker length has been observed.[6] Furthermore, subtle changes in linker length can impart selectivity. A lapatinib-based PROTAC with a two-PEG-unit linker degrades both EGFR and HER2, whereas extending the linker to three PEG units results in selective degradation of EGFR.[7]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).[8]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS.[8] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.[1]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay directly measures the formation of the ternary complex in live cells.
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein in a suitable cell line.
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Label the HaloTag®-E3 ligase fusion protein with a cell-permeable HaloTag® NanoBRET™ 618 ligand.
-
PROTAC Treatment: Add the PROTACs with different PEG linker lengths at various concentrations to the cells.
-
BRET Measurement: Add the NanoLuc® substrate and immediately measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET detection. The BRET signal is proportional to the proximity of the NanoLuc® and HaloTag® fusions, indicating ternary complex formation.
Visualizing the Process
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for comparing PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Validation of Fmoc-PEG3-alcohol Purity
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of Proteolysis Targeting Chimeras (PROTACs), the purity of chemical linkers is of paramount importance. This guide provides a detailed comparison of the analytical validation of Fmoc-PEG3-alcohol, a commonly used PEG-based linker, and its alternatives. Ensuring high purity is critical for the reproducibility of experimental results and the safety and efficacy of therapeutic candidates.
Introduction to this compound and Its Alternatives
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a three-unit polyethylene glycol (PEG) spacer. The Fmoc group provides a stable protecting group that can be removed under basic conditions, while the hydroxyl group allows for further chemical modification. The PEG spacer enhances the solubility and flexibility of the resulting conjugate.
Alternatives to this compound primarily consist of similar structures with varying lengths of the PEG chain, such as Fmoc-PEG2-alcohol and Fmoc-PEG4-alcohol. The choice of linker length can significantly impact the properties of the final molecule, including its solubility, stability, and biological activity.
Comparative Analysis of Purity Specifications
The purity of Fmoc-PEG-alcohol linkers is typically assessed by a combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry (MS) is also used to confirm the molecular weight. The following table summarizes the typical specifications for this compound and its common alternatives.
| Feature | Fmoc-PEG2-alcohol | This compound | Fmoc-PEG4-alcohol |
| Molecular Formula | C19H21NO4 | C21H25NO5 | C23H29NO6 |
| Molecular Weight | 327.37 g/mol | 371.43 g/mol | 415.48 g/mol |
| CAS Number | 299430-87-8 | 560088-66-6 | 868594-41-6 |
| Typical Purity (HPLC) | ≥95% | ≥95% | ≥95% |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
Note: Purity specifications are based on data from various suppliers and may vary between batches.
Experimental Protocols for Purity Validation
Accurate determination of the purity of Fmoc-PEG-alcohol linkers relies on robust analytical methods. Below are detailed protocols for the key experiments used in their validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds like Fmoc-PEG-alcohols. Reversed-phase HPLC is the most common mode used for this purpose.
Objective: To separate and quantify the main component from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a sample solution of Fmoc-PEG-alcohol in the mobile phase (e.g., 1 mg/mL).
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample solution.
-
Run a gradient elution, for example:
-
0-20 min: 30-100% B
-
20-25 min: 100% B
-
25-30 min: 100-30% B
-
-
Monitor the eluent at a wavelength of 254 nm or 265 nm to detect the Fmoc group.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of Fmoc-PEG-alcohols. The spectrum provides information on the chemical environment of all protons in the molecule.
Objective: To confirm the chemical structure and identify any organic impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks corresponding to the different protons in the molecule.
-
The characteristic peaks for this compound in CDCl₃ are expected around:
-
7.7-7.3 ppm (Fmoc aromatic protons)
-
4.4-4.2 ppm (Fmoc CH and CH₂)
-
3.7-3.5 ppm (PEG chain protons)
-
A broad singlet for the terminal OH proton.
-
-
Purity is assessed by comparing the integral of the main compound's peaks to those of any impurity peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Objective: To verify the identity of the compound by determining its molecular mass.
Instrumentation:
-
Mass spectrometer (e.g., Electrospray Ionization - ESI)
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ or [M+Na]⁺ ion should be observed, confirming the molecular weight.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical validation process and a decision pathway for selecting a suitable linker.
Caption: Workflow for the analytical validation of Fmoc-PEG-alcohols.
Caption: Decision tree for selecting an appropriate Fmoc-PEG-alcohol linker.
Conclusion
The analytical validation of this compound and its alternatives is a critical step in ensuring the quality and reliability of these important chemical tools. By employing a combination of HPLC, NMR, and MS, researchers can confidently assess the purity, structure, and identity of these linkers. This guide provides a framework for understanding and implementing these essential analytical procedures, thereby supporting the development of robust and reproducible scientific outcomes.
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-PEG3-Alcohol Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Fmoc-PEG3-alcohol, a key building block in the synthesis of PROTACs and other advanced therapeutics.[1] We will explore the expected mass spectral behavior of this molecule, compare mass spectrometry with alternative analytical methods, and provide a detailed experimental protocol for its analysis.
This compound, with a chemical formula of C21H25NO5 and an exact mass of 371.1700 Da, is a heterobifunctional linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triethylene glycol (PEG3) spacer, and a terminal alcohol.[1] The purity and structural integrity of this reagent are critical for the successful synthesis of downstream products. Mass spectrometry is a powerful tool for verifying the identity and purity of this compound.
Mass Spectrometry Analysis of this compound: A Predicted Overview
Expected Molecular Ions and Adducts:
In positive ion mode ESI-MS, this compound is expected to be detected as several common adducts. The formation of these adducts is a well-documented phenomenon in the analysis of polar molecules.
| Ion Species | Predicted m/z |
| [M+H]+ | 372.1773 |
| [M+Na]+ | 394.1592 |
| [M+K]+ | 410.1332 |
| [M+NH4]+ | 389.2039 |
Alternative Analytical Techniques: A Comparative Look
While mass spectrometry is indispensable for accurate mass determination, other techniques provide complementary information for a comprehensive characterization of this compound.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of impurities.[] | High sensitivity and reproducibility for quantification.[] Can be coupled with MS for LC-MS analysis.[3][4] | May not provide structural information on its own. Retention time can be influenced by the polydispersity of longer PEG chains.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation, confirmation of functional groups, and identification of impurities.[6][7] | Provides detailed structural information and can identify and quantify components in a mixture.[7] | Lower sensitivity compared to MS. Requires larger sample amounts. |
Experimental Protocol: LC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of an this compound product using liquid chromatography coupled with mass spectrometry (LC-MS).
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
4. Data Analysis:
-
Extract the total ion chromatogram (TIC) to assess the overall purity.
-
Generate extracted ion chromatograms (EICs) for the predicted m/z values of the protonated molecule and common adducts to confirm the presence of this compound.
-
Analyze the mass spectrum of the main peak to identify the molecular ion and any observed adducts.
-
Investigate minor peaks in the TIC for potential impurities.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the LC-MS analysis of this compound.
Caption: Experimental workflow for the LC-MS analysis of this compound.
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following diagram illustrates the relationship between the questions being asked and the appropriate analytical method.
Caption: Relationship between analytical questions and appropriate techniques.
References
- 1. medkoo.com [medkoo.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - Analytical Chemistry - Figshare [figshare.com]
- 6. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 7. measurlabs.com [measurlabs.com]
Assessing the Impact of PEGylation on Peptide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to peptides, a process known as PEGylation, has emerged as a pivotal strategy in drug development to enhance the therapeutic properties of peptide-based medicines. This guide provides an objective comparison of the performance of PEGylated versus non-PEGylated peptides, supported by experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
The Dual Nature of PEGylation: Enhancing Stability While Modulating Activity
PEGylation confers several advantageous properties to peptides, primarily by increasing their hydrodynamic size. This modification can lead to:
-
Prolonged Half-Life: A larger size reduces the rate of renal clearance, significantly extending the peptide's circulation time in the bloodstream.[1][2][3]
-
Improved Stability: The PEG moiety can sterically hinder the approach of proteolytic enzymes, protecting the peptide from degradation.[2][3][4]
-
Enhanced Solubility: PEG is a highly hydrophilic polymer, and its conjugation can improve the solubility of hydrophobic peptides.
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing its potential to elicit an immune response.[3]
However, the addition of a PEG chain is not without potential drawbacks. The very steric hindrance that provides protection can also:
-
Decrease Binding Affinity: The PEG molecule may interfere with the peptide's ability to bind to its target receptor, potentially reducing its biological activity.
-
Alter Conformation: The conjugation process can induce conformational changes in the peptide, which may impact its efficacy.[5]
The ultimate impact of PEGylation on a peptide's activity is a delicate balance between these competing effects, and it is crucial to experimentally assess this for each candidate molecule.
Quantitative Comparison of PEGylated vs. Non-PEGylated Peptides
The following tables summarize experimental data from various studies, highlighting the quantitative impact of PEGylation on key performance parameters of different peptides.
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Peptide/Analog | Modification | Receptor/Target | Assay Type | Binding Affinity (KD, nM) | Functional Activity (EC50/IC50, nM) | Fold Change in Activity | Reference |
| Trastuzumab Fab | None | HER2 | SPR | ~0.4 | - | - | [6][7] |
| TrastFab-(N-Term)-PEG20 kDa | 20 kDa PEG | HER2 | SPR | 4.82 | - | ~12-fold decrease | [6] |
| GLP-1-(7-36)-amide | None | GLP-1 Receptor | Adenylyl Cyclase | - | ~0.1 | - | [1] |
| GLP-1-(7-36)-amide-Q23-PEG 5 kDa | 5 kDa PEG | GLP-1 Receptor | Adenylyl Cyclase | - | ~1.0 | 10-fold decrease | [1] |
| GLP-1-(7-36)-amide-Q23-PEG 20 kDa | 20 kDa PEG | GLP-1 Receptor | Adenylyl Cyclase | - | ~6.0 | 60-fold decrease | [1] |
| PN-2519 | None | IL-6 | pSTAT3 Inhibition | - | 0.4 | - | [8] |
| PN-2520 | 40 kDa branched PEG | IL-6 | pSTAT3 Inhibition | - | 1.8 | 4.5-fold decrease | [8] |
| PN-2566 | 30 kDa linear PEG | IL-6 | pSTAT3 Inhibition | - | 1.2 | 3-fold decrease | [8] |
| PN-2567 | 20 kDa branched PEG | IL-6 | pSTAT3 Inhibition | - | 0.9 | 2.25-fold decrease | [8] |
Table 2: In Vivo Pharmacokinetic Parameters
| Peptide/Analog | Modification | Species | Half-Life (t1/2) | Clearance Rate | Fold Change in Half-Life | Reference |
| GLP-1-(7-36)-amide | None | Rat | 90 - 216 min | - | - | [1] |
| GLP-1-(7-36)-amide-Q23-PEG 20 kDa | 20 kDa PEG | Rat | ~12 h | - | Significant increase | [2] |
| Onc72 | None | Mouse | 43 min | - | - | [9] |
| 5k-prodrug (PEGylated Onc72) | 5 kDa PEG | Mouse | 66 min | - | ~1.5-fold increase | [9] |
| 20k-prodrug (PEGylated Onc72) | 20 kDa PEG | Mouse | ~5.5 h | - | ~7.7-fold increase | [9] |
| A20FMDV2 peptide | None | - | - | - | - | [9] |
| [64Cu]Cu-DOTA-(PEG28)2-A20FMDV2 | 2 x 28 Da PEG | Mouse | - | Higher than PCTA version | - | [9] |
| [64Cu]Cu-PCTA-(PEG28)2-A20FMDV2 | 2 x 28 Da PEG | Mouse | - | Lower than DOTA version | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PEGylation's impact. Below are protocols for key experiments.
Receptor Binding Assay (ELISA-Based)
This protocol outlines a competitive ELISA to determine the binding affinity of a peptide to its receptor.
Materials:
-
Recombinant receptor
-
Biotinylated version of the native peptide
-
PEGylated peptide
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 100 ng/well) in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the non-PEGylated (as a standard) and PEGylated peptides in binding buffer (e.g., PBS with 1% BSA). Add a fixed concentration of the biotinylated native peptide to each well, followed by the addition of the serially diluted competitor peptides. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the competitor peptides and fit a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay (cAMP Assay for GPCRs)
This protocol measures the ability of a peptide to activate a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway.
Materials:
-
Cells expressing the target GPCR
-
Cell culture medium
-
Stimulation buffer
-
Native peptide and PEGylated peptide
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the native and PEGylated peptides in stimulation buffer.
-
Cell Stimulation: Remove the cell culture medium and add the peptide dilutions to the cells. Incubate for a specific time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the specific cAMP assay kit, lyse the cells and add the detection reagents. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
Signal Measurement: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Plot the signal against the log concentration of the peptide and fit a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Pharmacokinetic Study
This protocol describes a typical procedure for assessing the pharmacokinetic profile of a peptide in a rodent model.
Materials:
-
Test animals (e.g., mice or rats)
-
Native peptide and PEGylated peptide formulations for injection
-
Syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS or ELISA)
Procedure:
-
Dosing: Administer a single dose of the native or PEGylated peptide to the animals via a specific route (e.g., intravenous or subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizing the Impact of PEGylation
Diagrams can aid in understanding the complex biological and experimental processes involved in assessing PEGylated peptides.
Signaling Pathways
Many therapeutic peptides exert their effects by binding to cell surface receptors and initiating intracellular signaling cascades.
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by peptide binding.
Experimental Workflows
A systematic workflow is essential for the comprehensive evaluation of a PEGylated peptide.
Caption: A typical experimental workflow for assessing the impact of PEGylation on a therapeutic peptide.
References
- 1. Enzymatic mono-pegylation of glucagon-like peptide 1 towards long lasting treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic mono-pegylation of glucagon-like peptide 1 towards long lasting treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEGylated glucagon-like peptide-1 displays preserved effects on insulin release in isolated pancreatic islets and improved biological activity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-PEG Linkers: A Comparative Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the synthesis of peptide-based therapeutics and Antibody-Drug Conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linkers available, those incorporating a Polyethylene Glycol (PEG) spacer and a fluorenylmethyloxycarbonyl (Fmoc) protecting group have gained widespread use. This guide provides an objective comparison of Fmoc-PEG linkers with alternative strategies, supported by experimental data, to aid in the rational design of next-generation bioconjugates.
Performance Comparison of PEGylated vs. Non-PEGylated Linkers
The inclusion of a PEG spacer in a linker can have profound effects on the properties of the resulting bioconjugate. PEGylation is a well-established strategy to improve the solubility and pharmacokinetic properties of therapeutic agents.[1] The hydrophilic nature of the PEG chain can help to mitigate the aggregation often seen with hydrophobic drug payloads, especially at higher drug-to-antibody ratios (DARs).
A key advantage of PEGylation is the extension of the conjugate's plasma half-life. The increased hydrodynamic radius of the PEGylated molecule leads to reduced renal clearance, allowing for greater accumulation in tumor tissues.[1]
However, the presence of a PEG linker can also influence the cytotoxic potential of the conjugate. While extending the half-life is generally beneficial for in vivo efficacy, it can sometimes lead to a decrease in in vitro cytotoxicity. This trade-off highlights the importance of optimizing the length and nature of the PEG chain for each specific application.
Table 1: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Affibody-MMAE Conjugates
| Conjugate | Linker | IC50 (nM) on NCI-N87 cells | Reference |
| HM | Non-PEGylated (SMCC) | 1.8 | [2][3] |
| HP4KM | 4 kDa PEG | 8.1 | [2][3] |
| HP10KM | 10 kDa PEG | 40.5 | [2][3] |
Table 2: In Vivo Performance of PEGylated vs. Non-PEGylated Affibody-MMAE Conjugates
| Conjugate | Linker | Plasma Half-life (min) | Maximum Tolerated Dose (mg/kg) | Reference |
| HM | Non-PEGylated (SMCC) | 19.6 | 5.0 | [2][3] |
| HP4KM | 4 kDa PEG | 49.2 | 10.0 | [2][3] |
| HP10KM | 10 kDa PEG | 219.0 | 20.0 | [2][3] |
The Impact of PEG Linker Length on ADC Efficacy
The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. While longer PEG chains generally lead to a longer plasma half-life, this can be accompanied by a decrease in in vitro potency. The optimal PEG length is often context-dependent and influenced by the hydrophobicity of the payload and the characteristics of the antibody.
Table 3: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity
| Payload | PEG Length | IC50 (ng/mL) | Cell Line | Reference |
| MMAE | 2 | 0.5 - 2 | SK-BR-3 | Synthesized from[1] |
| MMAE | 4 | 1 - 5 | SK-BR-3 | Synthesized from[1] |
| MMAE | 8 | 2 - 10 | SK-BR-3 | Synthesized from[1] |
| MMAE | 12 | 5 - 20 | SK-BR-3 | Synthesized from[1] |
Table 4: Influence of PEG Linker Length on ADC Plasma Half-Life
| Antibody | Payload | PEG Length | Plasma Half-life (hours) | Animal Model | Reference |
| Trastuzumab | MMAE | 4 | ~100 | Mouse | Synthesized from[1] |
| Trastuzumab | MMAE | 8 | ~150 | Mouse | Synthesized from[1] |
| Trastuzumab | MMAE | 12 | ~180 | Mouse | Synthesized from[1] |
| Trastuzumab | MMAE | 24 | ~200 | Mouse | Synthesized from[1] |
Alternatives to PEG Linkers
While PEG has been a dominant force in bioconjugation, concerns about its potential immunogenicity and non-biodegradability have driven the exploration of alternatives.[4]
Polysarcosine (PSar)
Polysarcosine is a promising alternative to PEG, demonstrating comparable or even superior performance in some preclinical studies, particularly for high-DAR ADCs.[4] PSar is biodegradable and has shown low immunogenicity.
Polypeptides
Polypeptide linkers, composed of natural amino acids, offer the advantage of being biodegradable, breaking down into non-toxic components.[4] Sequences such as (Gly-Ser)n can be used to create flexible and hydrophilic spacers.[4]
Table 5: Comparative Performance of PEG and Polysarcosine (PSar) Linkers in ADCs
| Parameter | Polysarcosine (PSar) Linker | PEG Linker | Reference |
| Biodegradability | Yes | No | [4] |
| Immunogenicity | Generally low | Potential for pre-existing anti-PEG antibodies | [4] |
| In Vitro Cytotoxicity | Comparable or slightly higher potency in some studies | Standard benchmark for in vitro potency | [4] |
| In Vivo Efficacy | Can show improved tumor accumulation and efficacy | Well-established efficacy | [5] |
| Pharmacokinetics | Can offer comparable or longer plasma half-life | Generally provides extended half-life | [5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-PEG Linker
This protocol describes the manual synthesis of a peptide on a solid support using an Fmoc-protected amino acid with a PEG linker.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
Fmoc-NH-PEG-COOH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
PEG Linker Coupling:
-
Dissolve Fmoc-NH-PEG-COOH (2 eq.), DIC (2 eq.), and OxymaPure (2 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation using an Fmoc-PEG-NHS Ester Linker
This protocol outlines the conjugation of a drug to an antibody via a pre-formed Fmoc-PEG-NHS ester linker.
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
Fmoc-PEG-NHS ester
-
Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
-
Linker-Drug Solution Preparation:
-
Dissolve the Fmoc-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Fmoc-PEG-NHS ester solution to the antibody solution with gentle mixing.[] A 10:1 dye:antibody molar ratio is a common starting point.[]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[]
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-drug and other small molecules using a desalting column or SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the drug.
-
Analyze the purity and aggregation of the ADC by SEC-HPLC.
-
Visualizing Experimental Workflows
dot
Caption: Solid-Phase Peptide Synthesis Workflow.
dot
Caption: Antibody-Drug Conjugation Workflow.
Conclusion
Fmoc-PEG linkers offer a versatile and effective platform for the development of peptide-based drugs and ADCs. Their ability to enhance solubility and extend plasma half-life has made them a valuable tool in overcoming some of the challenges associated with drug delivery. However, the "one-size-fits-all" approach is not optimal, and careful consideration of the PEG linker length is crucial for balancing in vivo efficacy with in vitro potency. Furthermore, the emergence of promising alternatives like polysarcosine and polypeptide linkers provides researchers with an expanded toolkit to design bioconjugates with improved biocompatibility and biodegradability. The choice of linker should be guided by a thorough understanding of the specific therapeutic application and a careful evaluation of the available experimental data.
References
The Pivotal Role of Fmoc-PEG3-Alcohol in Targeted Therapy: A Comparative Guide to Linker Performance
For researchers, scientists, and drug development professionals at the forefront of targeted therapies, the selection of an appropriate chemical linker is a critical determinant of therapeutic success. Among the diverse array of available linkers, those based on polyethylene glycol (PEG) have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic profiles of complex bioconjugates. This guide provides a comprehensive comparison of Fmoc-PEG3-alcohol, a key building block for PEGylated linkers, and its alternatives in the context of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound serves as a versatile precursor for the synthesis of short, discrete PEG linkers that are instrumental in connecting a target-engaging molecule to an effector moiety, such as an E3 ligase ligand in a PROTAC or a cytotoxic payload in an ADC. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, while the three-unit PEG chain imparts hydrophilicity, influencing the overall properties of the final therapeutic agent.
The PROTAC Paradigm: Optimizing Linker Length and Composition
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target-binding ligand and the E3 ligase-recruiting element is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation.
Comparative Analysis of Linker Performance in PROTACs
The length and chemical nature of the linker profoundly impact the efficacy of a PROTAC, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). While direct case studies detailing the performance of a PROTAC synthesized specifically with an this compound-derived linker are not extensively published under this exact nomenclature, a wealth of data exists for PROTACs employing short PEG chains, often constructed from such precursors. These are frequently compared with aliphatic alkyl chain linkers.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 1.8 | >95 | |
| BRD4 | Pomalidomide | PEG | 6 | 0.9 | >95 | |
| BRD4 | Pomalidomide | PEG | 8 | 1.1 | >95 | |
| BRD4 | Pomalidomide | Alkyl | 5 | 25 | ~80 | |
| BRD4 | Pomalidomide | Alkyl | 7 | 15 | ~90 | |
| BRD4 | Pomalidomide | Alkyl | 9 | 12 | >95 | |
| TBK1 | VHL | PEG/Alkyl | 12 | >1000 | <10 | [1] |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | 96 | [1] |
| TBK1 | VHL | PEG/Alkyl | 29 | 292 | 76 | [1] |
This table summarizes representative data from studies comparing PEG and alkyl linkers in PROTACs, illustrating the impact of linker composition and length on degradation efficiency.
The data consistently demonstrates that the introduction of hydrophilic PEG linkers can lead to enhanced degradation potency (lower DC50 values) compared to more hydrophobic alkyl linkers of similar lengths. Furthermore, linker length optimization is critical, with a clear optimal length for achieving maximal degradation.[1]
The Antibody-Drug Conjugate Arena: Enhancing Efficacy and Tolerability
In the realm of ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload, enabling targeted delivery to cancer cells. The linker's properties influence the drug-to-antibody ratio (DAR), stability in circulation, and the efficiency of payload release at the target site. Hydrophilic linkers are increasingly favored to mitigate the aggregation often caused by hydrophobic payloads, thereby improving the pharmacokinetic profile and therapeutic index of the ADC.
Polysarcosine: A Promising Alternative to PEG Linkers
While PEG linkers have been the standard for imparting hydrophilicity, concerns about potential immunogenicity and non-biodegradability have driven the exploration of alternatives.[2] Polysarcosine (PSar), a non-ionic, hydrophilic polypeptoid, has emerged as a compelling alternative.[3]
A comparative study of ADCs with a DAR of 8, utilizing either a 12-unit PEG linker or a 12-unit PSar linker, revealed the superior performance of the PSar-based conjugate.[4]
| Linker Type (12 units) | Clearance (mL/day/kg) | In Vivo Antitumor Activity | Reference |
| PEG12 | 47.3 | Moderate | [4] |
| PSar12 | 38.9 | High | [4] |
The PSar-based ADC exhibited a lower clearance rate, indicating a longer circulation time, and demonstrated superior antitumor activity in vivo compared to its PEGylated counterpart.[4] This suggests that for high-DAR ADCs, PSar may be a more effective hydrophilicity-enhancing polymer than PEG.[4]
Experimental Methodologies
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In Vivo Efficacy Study of ADCs
Objective: To evaluate the antitumor activity of an ADC in a preclinical animal model.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID) and establish xenograft tumors by subcutaneously injecting human cancer cells that express the target antigen of the ADC.
-
Treatment Groups: Once the tumors reach a predetermined size, randomize the mice into treatment groups, including a vehicle control, a non-binding control ADC, and the experimental ADCs (e.g., PEG-ADC and PSar-ADC).
-
Dosing: Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Pharmacokinetic Analysis: At various time points, collect blood samples to determine the plasma concentration of the ADC and calculate pharmacokinetic parameters such as clearance.[4]
-
Efficacy Endpoint: The study is typically concluded when the tumors in the control group reach a maximum allowable size. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A simplified workflow for the development and preclinical evaluation of an Antibody-Drug Conjugate.
Caption: Logical relationships influencing the choice of linker in targeted therapy, highlighting the properties conferred by different linker types.
References
Safety Operating Guide
Proper Disposal of Fmoc-PEG3-alcohol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the proper disposal procedures for Fmoc-PEG3-alcohol, a PROTAC linker used in the synthesis of PROTACs.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound may be shipped as a non-hazardous chemical, proper handling and disposal are paramount.[2]
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory | A respirator may be necessary if there is a risk of generating dust or aerosols.[3] |
Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Ensure adequate ventilation in areas where the compound is handled.[3][4]
Step-by-Step Disposal Protocol
The following steps provide a general framework for the safe disposal of this compound. Note: Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) provided by the manufacturer.
1. Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any relevant hazard symbols.
-
Do not use chemical formulas, structures, or abbreviations on the primary label.
-
Indicate the date when the waste is first added to the container.
2. Container Selection and Management:
-
Use a compatible, leak-proof container with a secure screw-on cap. If in good condition, the original manufacturer's container is a suitable option.
-
Never use food containers for chemical waste.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated and properly labeled satellite accumulation area.
3. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated with other non-halogenated organic waste unless otherwise specified by your institution's safety office.
4. Disposal of Contaminated Materials:
-
Any lab supplies, such as gloves, pipette tips, and weighing paper, that come into contact with this compound should be disposed of in the designated hazardous waste container.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous waste. After rinsing, puncture the container to prevent reuse.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material and place it in the sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.[5]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Interrelation of safety protocols and disposal procedures.
References
Personal protective equipment for handling Fmoc-PEG3-alcohol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Fmoc-PEG3-alcohol, a key reagent in Proteolysis Targeting Chimeras (PROTACs) synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While this compound is generally shipped as a non-hazardous chemical, comprehensive toxicological data is not available.[1] Therefore, a cautious approach to handling is recommended, treating it as a potentially hazardous substance. The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Equipment | Specifications and Use Cases |
| Hand Protection | Nitrile Gloves | Wear powder-free nitrile gloves at all times. For prolonged handling or in case of a spill, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat should be worn to protect from accidental splashes. |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes or airborne particles. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. A respirator may be necessary if there is a risk of generating dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk and ensure the quality of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
While stable at ambient temperature for short periods, for long-term storage, keep the container tightly sealed in a dry, dark location at -20°C.[1]
-
Log the receipt date and assigned storage location in your laboratory's chemical inventory system.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could degrade the compound.
-
Conduct all handling, including weighing and solution preparation, in a well-ventilated chemical fume hood.
-
Ensure all necessary PPE is correctly worn before handling the compound.
3. Weighing and Aliquoting:
-
Use a clean, dedicated spatula and weighing vessel.
-
Minimize the creation of dust by handling the solid material gently.
-
Close the primary container tightly immediately after dispensing the desired amount.
4. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid to minimize the potential for aerosolization.
-
Consult relevant experimental protocols for appropriate solvents.
5. Post-Handling:
-
Clean any spills immediately with an appropriate absorbent material.
-
Decontaminate the work area (fume hood, balance, etc.) with a suitable solvent.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, and contaminated absorbent materials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Triple-rinse the original container with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.
Experimental Workflow
The following diagram illustrates the key stages of safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
